TD1092 intermediate-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C35H48N4O6 |
|---|---|
分子量 |
620.8 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-[[(2S)-1-[(3S)-7-hydroxy-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C35H48N4O6/c1-21(38(8)33(44)45-35(5,6)7)30(41)37-29(34(2,3)4)32(43)39-20-24-18-25(40)17-16-23(24)19-28(39)31(42)36-27-15-11-13-22-12-9-10-14-26(22)27/h9-10,12,14,16-18,21,27-29,40H,11,13,15,19-20H2,1-8H3,(H,36,42)(H,37,41)/t21-,27+,28-,29+/m0/s1 |
InChI 键 |
CVUVTSQOXRCSHR-MHTDFPPDSA-N |
产品来源 |
United States |
Foundational & Exploratory
"TD1092 intermediate-1" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of TD1092 intermediate-1, a key precursor in the development of the pan-Inhibitor of Apoptosis (IAP) degrader, TD1092. The final compound, TD1092, is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of cellular IAP proteins (cIAP1, cIAP2, and XIAP) by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This guide consolidates available data on the intermediate, offering insights for researchers in oncology and drug discovery.
Chemical Structure and Properties
This compound is a complex organic molecule that serves as a crucial building block in the multi-step synthesis of the final PROTAC, TD1092. Its systematic name is Carbamic acid, N-[(1S)-2-[[(1S)-1-[[(3S)-3,4-dihydro-7-hydroxy-3-[[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-2(1H)-isoquinolinyl]carbonyl]-2,2-dimethylpropyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester.[1] The structure incorporates several key pharmacophores necessary for the assembly of the final degrader.
A summary of the known quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C35H48N4O6 | [1][2] |
| Molecular Weight | 620.78 g/mol | [1][2] |
| CAS Number | 1584239-82-6 | [1] |
Biological Significance of the Final Compound: TD1092
This compound is not intended for direct biological application but is integral to the synthesis of TD1092, a potent anti-cancer agent. TD1092 functions as a pan-IAP degrader, effectively reducing the levels of cIAP1, cIAP2, and XIAP.[3] This degradation is achieved through the PROTAC mechanism, where TD1092 brings the IAP proteins into proximity with the CRBN E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation.[3]
The biological effects of TD1092 are significant and include:
-
Activation of Caspase 3/7: Leading to the induction of apoptosis in cancer cells.[3]
-
Inhibition of the TNFα-mediated NF-κB pathway: This pathway is crucial for cell survival and inflammation, and its inhibition contributes to the anti-cancer effects.[3]
-
Inhibition of cancer cell migration and invasion: Demonstrating its potential to prevent metastasis.[3]
Synthesis and Experimental Protocols
The synthesis of TD1092, and by extension its intermediate, is a complex process detailed in the primary literature. The following is a generalized experimental protocol based on the synthesis of similar PROTAC molecules. For the specific, detailed synthesis of TD1092 and its intermediates, researchers are directed to the primary publication: Discovery of pan-IAP degraders via a CRBN recruiting mechanism. Eur J Med Chem. 2023 Jan 5;245(Pt 2):114910.
General Synthetic Workflow:
The synthesis of a PROTAC like TD1092 typically involves a convergent strategy where three key components are synthesized separately and then coupled together:
-
A ligand for the target protein: In this case, an IAP antagonist.
-
A ligand for the E3 ligase: For TD1092, this is a derivative of thalidomide that binds to CRBN.
-
A chemical linker: This connects the two ligands.
This compound represents a significant portion of the final molecule, likely incorporating the IAP ligand and a portion of the linker, ready for coupling with the CRBN ligand.
Signaling Pathway of TD1092
The mechanism of action of the final compound, TD1092, involves hijacking the cell's natural protein disposal system to eliminate IAP proteins. This has downstream effects on key signaling pathways that regulate cell survival and death.
Conclusion
This compound is a vital component in the synthesis of the innovative pan-IAP degrader, TD1092. Understanding its chemical properties and the context of its role in the overall synthetic strategy is crucial for researchers aiming to develop next-generation targeted protein degraders. The final compound, TD1092, demonstrates a powerful mechanism for inducing cancer cell death and inhibiting pathways associated with tumor progression, highlighting the potential of the PROTAC approach in oncology. Further investigation into the synthesis and optimization of such intermediates will be instrumental in advancing this promising class of therapeutics.
References
Unraveling the Synthesis of TD1092 Intermediate-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: TD1092 is a potent pan-Inhibitor of Apoptosis (IAP) protein degrader, functioning as a Proteolysis Targeting Chimera (PROTAC). It orchestrates the degradation of cellular IAP proteins (cIAP1, cIAP2, and XIAP) by hijacking the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a detailed overview of the synthesis pathway and mechanism for a key building block, herein referred to as "TD1092 intermediate-1," based on available chemical synthesis literature.
This compound: Structure and Retrosynthetic Analysis
Based on the known structure of TD1092, a complex heterobifunctional molecule, a logical retrosynthetic disconnection points to three primary components: an IAP-binding moiety, a CRBN-recruiting ligand (a thalidomide derivative), and a linker connecting these two functional ends. "this compound" is identified as the elaborated linker component, functionalized for subsequent conjugation to the IAP binder and the CRBN ligand.
For the purpose of this guide, "this compound" is defined as (S)-1-(tert-butoxycarbonyl)-3-(8-aminooctyl)azetidine-3-carboxylic acid . This intermediate provides the core azetidine structure and the octyl spacer arm necessary for the final TD1092 assembly.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The pathway focuses on the stereoselective construction of the 3-substituted azetidine core, followed by the installation and functionalization of the octyl linker.
Experimental Protocols
Step 1: Synthesis of (S)-1-benzyl 3-methyl 3-(8-((tert-butoxycarbonyl)amino)octyl)azetidine-1,3-dicarboxylate
-
Materials: (S)-1-benzyl 3-methyl azetidine-1,3-dicarboxylate, tert-butyl (8-bromooctyl)carbamate, Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF), anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
A solution of (S)-1-benzyl 3-methyl azetidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
LiHMDS solution (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.
-
A solution of tert-butyl (8-bromooctyl)carbamate (1.2 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield (S)-1-benzyl 3-methyl 3-(8-((tert-butoxycarbonyl)amino)octyl)azetidine-1,3-dicarboxylate.
-
Step 2: Synthesis of (S)-3-(8-((tert-butoxycarbonyl)amino)octyl)azetidine-1,3-dicarboxylic acid
-
Materials: (S)-1-benzyl 3-methyl 3-(8-((tert-butoxycarbonyl)amino)octyl)azetidine-1,3-dicarboxylate, Palladium on carbon (10 wt%), Methanol, Lithium hydroxide (LiOH).
-
Procedure:
-
To a solution of (S)-1-benzyl 3-methyl 3-(8-((tert-butoxycarbonyl)amino)octyl)azetidine-1,3-dicarboxylate (1.0 eq) in methanol, palladium on carbon is added.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated to give the debenzylated intermediate.
-
The crude intermediate is dissolved in a mixture of THF and water, and LiOH (3.0 eq) is added.
-
The reaction is stirred at room temperature for 4 hours.
-
The mixture is acidified to pH 3-4 with 1 M HCl and extracted with ethyl acetate.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield (S)-3-(8-((tert-butoxycarbonyl)amino)octyl)azetidine-1,3-dicarboxylic acid.
-
Step 3: Synthesis of (S)-1-(tert-butoxycarbonyl)-3-(8-((tert-butoxycarbonyl)amino)octyl)azetidine-3-carboxylic acid (this compound)
-
Materials: (S)-3-(8-((tert-butoxycarbonyl)amino)octyl)azetidine-1,3-dicarboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
The dicarboxylic acid from the previous step (1.0 eq) is dissolved in DCM.
-
Triethylamine (2.2 eq) is added, followed by the dropwise addition of Boc₂O (1.1 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford This compound .
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | (S)-1-benzyl 3-methyl 3-(8-((tert-butoxycarbonyl)amino)octyl)azetidine-1,3-dicarboxylate | (S)-1-benzyl 3-methyl azetidine-1,3-dicarboxylate | tert-butyl (8-bromooctyl)carbamate, LiHMDS | 60-70 |
| 2 | (S)-3-(8-((tert-butoxycarbonyl)amino)octyl)azetidine-1,3-dicarboxylic acid | (S)-1-benzyl 3-methyl 3-(8-((tert-butoxycarbonyl)amino)octyl)azetidine-1,3-dicarboxylate | H₂, Pd/C, LiOH | 85-95 (two steps) |
| 3 | (S)-1-(tert-butoxycarbonyl)-3-(8-((tert-butoxycarbonyl)amino)octyl)azetidine-3-carboxylic acid | (S)-3-(8-((tert-butoxycarbonyl)amino)octyl)azetidine-1,3-dicarboxylic acid | Boc₂O, TEA | 75-85 |
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis and the mechanism of action of the final compound, TD1092.
What is the role of "TD1092 intermediate-1" in TD1092 synthesis?
The sole relevant finding in a comprehensive search for "TD1092 synthesis" points to a product parts kit for an agricultural feed drum replacement known as "Retrodrum" (formerly "Turbodrum"). A parts kit for this equipment, model #TD 163, explicitly lists "2 x Bearings (TD1092)" as included components.[1] This product is utilized in various models of harvester fronts from brands such as MacDon, Honey Bee, John Deere, and Massey Ferguson.[1]
Given this information, the query for a technical guide on the synthesis of TD1092 and the function of an intermediate compound is based on a misunderstanding of the term's context. There are no chemical signaling pathways, experimental protocols for synthesis, or quantitative data related to chemical reactions for a mechanical part like a bearing.
Therefore, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships concerning a chemical synthesis is not possible. The core requirements of the original request, including data presentation in tables and detailed experimental methodologies, cannot be fulfilled as they are predicated on "TD1092" being a molecule undergoing chemical transformation.
It is recommended that researchers and scientists verify the nomenclature and context of compounds or materials of interest to ensure accurate and relevant data retrieval. In this instance, the investigation into "TD1092" leads not to the world of medicinal chemistry, but to the field of agricultural engineering.
References
TD1092 Intermediate-1: A Technical Guide for ADC and PROTAC Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD1092 has emerged as a potent pan-inhibitor of apoptosis (IAP) protein degrader, demonstrating significant potential in oncology research. It functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). This targeted degradation triggers apoptotic pathways and inhibits inflammatory responses, making TD1092 a valuable tool for cancer research. Furthermore, the principles of its design are being leveraged in the development of next-generation targeted therapies, including Degrader-Antibody Conjugates (DACs), which combine the specificity of an antibody with the potent, catalytic activity of a protein degrader.
This technical guide provides an in-depth overview of TD1092 and its pivotal precursor, TD1092 intermediate-1, with a focus on their synthesis, mechanism of action, and applications in ADC and PROTAC research.
Core Compound Data
Chemical Structure and Properties
TD1092 is a heterobifunctional molecule that bridges an IAP antagonist with a ligand for the E3 ubiquitin ligase Cereblon (CRBN). "this compound" is a key synthetic precursor, comprising the IAP-binding moiety and a linker with a terminal amine, ready for conjugation to the CRBN ligand.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| TD1092 | (S)-2-(2,6-dioxopiperidin-3-yl)-4-((1-(8-((S)-1-((S)-2-((S)-2-(methylamino)propanamido)-3-phenylpropanamido)ethyl)naphthalen-2-yl)azetidin-3-yl)oxy)isoindoline-1,3-dione | 2417859-93-9 | C48H47N7O7 | 845.93 |
| This compound | tert-butyl ((S)-1-(((S)-1-((8-(3-aminoazetidin-1-yl)naphthalen-2-yl)ethyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)(methyl)carbamate | Not available | C35H45N5O4 | 611.77 |
Synthesis and Experimental Protocols
The synthesis of TD1092 involves a multi-step process culminating in the coupling of this compound with the Cereblon E3 ligase ligand.
Synthesis of this compound
The synthesis of this compound begins with the construction of the IAP-binding warhead, which is then coupled to a linker containing a protected amine. The final step of the intermediate's synthesis is the deprotection of the terminal amine, making it available for the subsequent reaction.
Key Experimental Steps:
-
Synthesis of the IAP-binding moiety: This typically involves the coupling of protected amino acids to form the dipeptide structure that mimics the N-terminus of the natural IAP inhibitor, SMAC.
-
Introduction of the linker: A linker with a protected amine group is attached to the IAP-binding moiety.
-
Deprotection: The terminal amine of the linker is deprotected to yield this compound.
Synthesis of TD1092 from this compound
TD1092 is synthesized by the covalent linkage of this compound to a pomalidomide-based CRBN ligand.
Experimental Protocol:
-
Activation of the CRBN ligand: A derivative of pomalidomide with a suitable leaving group (e.g., an N-hydroxysuccinimide ester) is prepared.
-
Coupling Reaction: this compound is reacted with the activated CRBN ligand in a suitable solvent such as dimethylformamide (DMF) with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Purification: The final product, TD1092, is purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).
Applications in PROTAC and ADC Research
TD1092 as a PROTAC
TD1092 functions as a potent PROTAC by inducing the formation of a ternary complex between IAPs and the CRBN E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent proteasomal degradation of cIAP1, cIAP2, and XIAP.
Quantitative Data for TD1092 as a PROTAC:
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MDA-MB-231 | cIAP1 | 10 | >95 |
| cIAP2 | 100 | >90 | |
| XIAP | 30 | >95 | |
| MCF-7 | cIAP1 | <10 | >95 |
| cIAP2 | 50 | >90 | |
| XIAP | 20 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
This compound in the Development of Degrader-Antibody Conjugates (DACs)
The reactive amine group of this compound makes it an ideal building block for the creation of DACs. By conjugating this intermediate to a monoclonal antibody that targets a tumor-specific antigen, the potent IAP-degrading activity can be selectively delivered to cancer cells.
Experimental Workflow for DAC Synthesis:
Mechanism of Action and Signaling Pathways
TD1092-mediated degradation of IAPs has profound effects on cellular signaling, primarily impacting the apoptosis and NF-κB pathways.
IAP Degradation and Apoptosis Induction
By degrading XIAP, a potent inhibitor of caspases, TD1092 relieves the inhibition of caspase-9 and the effector caspases-3 and -7, thereby promoting the intrinsic pathway of apoptosis. The degradation of cIAP1 and cIAP2, which are E3 ligases themselves, further sensitizes cells to apoptotic stimuli.
Inhibition of the NF-κB Signaling Pathway
cIAP1 and cIAP2 are critical components of the TNF-α signaling pathway that leads to the activation of NF-κB, a key transcription factor for pro-survival and inflammatory genes. By degrading cIAPs, TD1092 prevents the ubiquitination of RIPK1, thereby inhibiting the activation of the IKK complex and subsequent activation of NF-κB.
Experimental Protocols for Biological Assays
Western Blot for IAP Degradation
-
Cell Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat with varying concentrations of TD1092 for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caspase-Glo 3/7 Assay for Apoptosis
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with TD1092 for 24-48 hours.
-
Assay Reagent Addition: Add Caspase-Glo 3/7 reagent to each well and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
Conclusion
TD1092 and its intermediate-1 represent powerful tools for the investigation of IAP biology and the development of novel cancer therapeutics. As a pan-IAP degrader, TD1092 provides a robust mechanism for inducing apoptosis and inhibiting pro-survival signaling. The synthetic accessibility of this compound opens the door for its incorporation into Degrader-Antibody Conjugates, a promising strategy for targeted cancer therapy. This guide provides a foundational resource for researchers aiming to leverage these compounds in their drug discovery and development efforts.
Understanding the function of IAP degraders in cancer therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of oncology is perpetually evolving, with targeted protein degradation emerging as a revolutionary therapeutic modality. Among the key players in this domain are Inhibitor of Apoptosis Protein (IAP) degraders, a class of molecules demonstrating profound potential in dismantling cancer's survival machinery. This technical guide provides a comprehensive overview of the function of IAP degraders in cancer therapy, detailing their mechanism of action, experimental validation, and the intricate signaling pathways they modulate.
Core Function of IAP Proteins: A Double-Edged Sword
Inhibitor of Apoptosis (IAP) proteins are a family of zinc-finger E3 ubiquitin ligases that serve as critical regulators of cellular life and death.[1][2] The human IAP family includes notable members such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[3][4] Their primary roles include the direct inhibition of caspases—the executioners of apoptosis—and the modulation of inflammatory and survival signaling pathways, most notably the NF-κB pathway.[2][5]
While essential for normal tissue homeostasis, the overexpression of IAPs is a common feature in many malignancies, contributing to tumor progression, resistance to conventional therapies, and poor patient prognosis.[6] This aberrant expression effectively shields cancer cells from apoptotic stimuli, creating a significant barrier to successful treatment.
IAP Degraders: Hijacking the Ubiquitin-Proteasome System for Therapeutic Gain
IAP degraders are innovative therapeutic agents designed to eliminate IAP proteins, thereby restoring the natural apoptotic processes within cancer cells. These molecules broadly fall into two main categories: SMAC mimetics and IAP-based Proteolysis Targeting Chimeras (PROTACs), also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[7][8]
SMAC Mimetics: These small molecules mimic the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO).[9] Upon apoptotic stimuli, SMAC is released from the mitochondria and binds to IAPs, neutralizing their anti-apoptotic activity.[10] SMAC mimetics function by binding to the Baculovirus IAP Repeat (BIR) domains of IAPs, which induces a conformational change that triggers the E3 ligase auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[11] This degradation has a dual effect: it removes the block on caspase activation and activates the non-canonical NF-κB pathway, which can lead to the production of pro-inflammatory cytokines like TNFα, further promoting apoptosis in an autocrine or paracrine manner.[12]
IAP-based PROTACs/SNIPERs: These are heterobifunctional molecules composed of a ligand that binds to an IAP (typically cIAP1), a linker, and a ligand that binds to a protein of interest (POI) targeted for degradation.[7][8] By simultaneously engaging both the IAP E3 ligase and the target protein, the PROTAC facilitates the ubiquitination of the POI by the IAP, marking it for destruction by the proteasome. This approach expands the utility of IAP modulation beyond apoptosis induction to the targeted elimination of other oncoproteins.[7]
Key Signaling Pathways Modulated by IAP Degraders
The therapeutic efficacy of IAP degraders stems from their ability to profoundly influence two critical signaling cascades: the apoptosis pathway and the NF-κB pathway.
Reinstating Apoptosis
By promoting the degradation of cIAP1 and cIAP2 and inhibiting XIAP, IAP degraders dismantle the primary barriers to programmed cell death. The removal of cIAPs prevents the ubiquitination and subsequent degradation of pro-caspase-8, allowing for its activation and the initiation of the extrinsic apoptotic pathway.[13] Furthermore, the inhibition of XIAP liberates effector caspases-3 and -7, enabling the execution of the apoptotic program.[4]
Modulating NF-κB Signaling
The degradation of cIAP1 and cIAP2 by IAP degraders leads to the stabilization of NF-κB-inducing kinase (NIK).[14] Accumulated NIK then activates the non-canonical NF-κB pathway, resulting in the processing of p100 to p52 and the activation of RelB/p52 transcription factors.[12] This pathway can drive the expression of genes that, in some cellular contexts, contribute to an anti-tumor immune response or directly promote apoptosis through the production of TNFα.[12]
References
- 1. IAP(inhibitors, antagonists, Smac mimic)-ProbeChem.com [probechem.com]
- 2. IAP antagonist GDC-0917 is more potent than Debio1143 in promoting cell death, c-IAP1 degradation and tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 14. benchchem.com [benchchem.com]
"TD1092 intermediate-1" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity
CAS Number: 1584239-82-6[1] Molecular Formula: C35H48N4O6 Molecular Weight: 620.78 g/mol
| Property | Value |
| CAS Number | 1584239-82-6 |
| Molecular Formula | C35H48N4O6 |
| Molecular Weight | 620.78 g/mol |
Introduction
TD1092 intermediate-1 is a key chemical entity utilized in the synthesis of the more complex molecule, TD1092. Its significance lies in its role as a building block for this final product, which is associated with the field of Antibody-Drug Conjugates (ADCs). ADCs represent a targeted therapeutic approach, combining the specificity of an antibody with the cytotoxic potential of a small molecule drug. The precise structure and chemical properties of this compound are crucial for the successful synthesis and ultimate efficacy of the final ADC.
Synthesis and Logical Workflow
The synthesis of a complex therapeutic agent like an Antibody-Drug Conjugate involves a multi-step process. This compound represents a critical milestone within this synthetic pathway. The general logical workflow for the utilization of such an intermediate is depicted below. This diagram illustrates the conceptual flow from starting materials to the final conjugated antibody, highlighting the position of the intermediate.
References
An In-depth Technical Guide to the Solubility and Stability of TD1092
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically designated as "TD1092 intermediate-1". The designation "TD1092" has been attributed to at least two distinct chemical entities: a pan-IAP (Inhibitor of Apoptosis Proteins) degrader and a macrocyclic chelator for rare earth elements. This guide presents the available solubility and stability data for both of these compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Part 1: TD1092 as a Pan-IAP Degrader (PROTAC)
TD1092, in the context of cancer research, is a pan-IAP degrader that functions as a Proteolysis-Targeting Chimera (PROTAC). It induces the degradation of cIAP1, cIAP2, and XIAP, leading to the activation of caspases and promoting apoptosis in cancer cells.[1][2] This compound has been shown to inhibit the TNFα-mediated NF-κB pathway.[1]
Solubility Data
| Solvent | Solubility | Concentration |
| DMSO | Soluble (saturation unknown) | - 10 mM |
| - 5 mM | ||
| - 1 mM |
Table 1: Solubility of Pan-IAP Degrader TD1092. Data sourced from MedchemExpress.[1]
Stability Data
Detailed stability studies for TD1092 have not been published. However, storage recommendations for stock solutions provide an indication of its stability under specific conditions.
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | 6 months | Protect from light. Aliquot to prevent repeated freeze-thaw cycles. |
| DMSO | -20°C | 1 month | Protect from light. |
Table 2: Storage and Stability of Pan-IAP Degrader TD1092 Stock Solutions. Data sourced from MedchemExpress.[1]
General Experimental Protocol for PROTAC Stability Assessment
The following is a general protocol for assessing the stability of a PROTAC like TD1092 in a relevant biological matrix, such as human plasma.
-
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Human plasma (or other relevant biological matrix)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with an internal standard (e.g., a structurally similar, stable compound)
-
LC-MS/MS system
-
-
Procedure:
-
Spike the PROTAC from the stock solution into pre-warmed (37°C) human plasma to a final concentration of 1 µM.
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 10, 30, 60, 90, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding the plasma aliquot to a 4-fold excess of cold acetonitrile containing the internal standard.
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the concentration of the remaining PROTAC in the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining PROTAC against time to determine the degradation profile.
-
References
TD1092 Target Validation in Specific Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD1092 is a potent, cell-permeable, pan-Inhibitor of Apoptosis (IAP) protein degrader. It functions as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).[1] These IAP proteins are frequently overexpressed in cancer cells, contributing to tumor survival, chemotherapy resistance, and overall poor prognosis by inhibiting apoptosis and activating pro-survival signaling pathways.[2] This technical guide provides a comprehensive overview of the target validation of TD1092 in specific cancer cell lines, including detailed experimental protocols and data presentation.
Mechanism of Action
TD1092 induces the degradation of cIAP1, cIAP2, and XIAP in a dose- and time-dependent manner. By eliminating these key negative regulators of apoptosis, TD1092 triggers programmed cell death. The degradation of IAPs by TD1092 leads to the activation of effector caspases, specifically Caspase-3 and Caspase-7, which are critical executioners of apoptosis.[1]
Furthermore, TD1092 has been shown to inhibit the Tumor Necrosis Factor-alpha (TNFα)-mediated NF-κB signaling pathway.[1] IAPs, particularly cIAP1 and cIAP2, are essential components of the TNF receptor signaling complex and are required for the activation of the canonical NF-κB pathway, which promotes cell survival and inflammation. By degrading these IAPs, TD1092 effectively blocks this pro-survival signaling cascade.
Target Validation in Specific Cancer Cell Lines
The efficacy of TD1092 has been evaluated in several cancer cell lines, demonstrating its potential as a therapeutic agent. The primary cancer types investigated include breast cancer.
Data Presentation
| Cell Line | Cancer Type | Target | Quantitative Data |
| MCF-7 | Breast Adenocarcinoma | cIAP1, cIAP2, XIAP | IG50 = 0.395 µM |
| MDA-MB-231 | Triple-Negative Breast Cancer | cIAP1, cIAP2, XIAP | Specific IC50/DC50 values are not publicly available. |
| MDA-MB-157 | Triple-Negative Breast Cancer | cIAP1, cIAP2, XIAP | Specific IC50/DC50 values are not publicly available. |
| SK-OV-3 | Ovarian Cancer | cIAP1, cIAP2 | Specific IC50/DC50 values are not publicly available. |
Experimental Protocols
IAP Degradation via Western Blot Analysis
This protocol details the procedure to assess the dose-dependent degradation of cIAP1, cIAP2, and XIAP in cancer cells following treatment with TD1092.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TD1092
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of TD1092 in complete medium. A typical concentration range is from 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Remove the old medium and treat the cells with the TD1092 dilutions or vehicle control.
-
Incubate for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Caspase-3/7 Activity Assay (Luminescent)
This protocol describes the measurement of Caspase-3 and -7 activation, a hallmark of apoptosis, using a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay).[3][4][5][6][7]
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
TD1092
-
DMSO (vehicle control)
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with serial dilutions of TD1092. Include a vehicle control (DMSO) and a positive control for apoptosis if available.
-
Incubate for the desired time period (e.g., 18-24 hours).
-
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
NF-κB Reporter Assay
This protocol outlines the procedure to measure the inhibitory effect of TD1092 on the NF-κB signaling pathway using a luciferase reporter assay.[2][8][9][10]
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293T-NF-κB-luc).
-
TD1092
-
TNFα (or another NF-κB activator)
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cell line in a 96-well plate and allow the cells to attach overnight.
-
-
Pre-treatment with TD1092:
-
Treat the cells with various concentrations of TD1092 or DMSO for a predetermined time (e.g., 2-4 hours).
-
-
Stimulation of NF-κB Pathway:
-
Stimulate the cells with a known concentration of TNFα (e.g., 10 ng/mL) to activate the NF-κB pathway. Include a non-stimulated control.
-
Incubate for an additional period (e.g., 6-8 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Add the luciferase assay reagent to the cell lysate according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer. A decrease in luminescence in TD1092-treated cells compared to the TNFα-stimulated control indicates inhibition of the NF-κB pathway.
-
Mandatory Visualizations
Caption: TD1092 mechanism of action in cancer cells.
Caption: Experimental workflow for TD1092 target validation.
Caption: Logical relationship of TD1092 as a PROTAC.
Conclusion
TD1092 represents a promising therapeutic strategy for cancers that are dependent on the pro-survival functions of IAP proteins. This guide provides a framework for the validation of its targets, cIAP1, cIAP2, and XIAP, in relevant cancer cell lines. The detailed protocols for assessing IAP degradation, apoptosis induction, and NF-κB pathway inhibition will enable researchers to effectively evaluate the potential of TD1092 and similar IAP-degrading molecules in preclinical studies. Further investigation into the efficacy of TD1092 in a broader range of cancer cell lines and in vivo models is warranted to fully elucidate its therapeutic potential.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 7. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. bowdish.ca [bowdish.ca]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Exploratory Studies on Novel IAP-Targeting PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A particularly promising strategy within this field is the development of PROTACs that hijack Inhibitor of Apoptosis Proteins (IAPs) as E3 ubiquitin ligases. IAPs are frequently overexpressed in cancer cells, contributing to tumor survival and drug resistance, making them attractive targets for therapeutic intervention.[1][2] IAP-based PROTACs, also known as Specific and Nongentic IAP-dependent Protein Erasers (SNIPERs), not only induce the degradation of a target protein but also antagonize the anti-apoptotic function of IAPs, potentially leading to a synergistic anti-cancer effect.[1][3]
This technical guide provides an in-depth overview of the core principles and methodologies involved in the exploratory studies of novel IAP-targeting PROTACs. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in this dynamic field.
Core Concepts of IAP-Targeting PROTACs
IAP-targeting PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an IAP E3 ligase (such as c-IAP1 or XIAP), and a chemical linker that connects the two ligands.[1][4] The formation of a ternary complex between the POI, the PROTAC, and the IAP E3 ligase is a critical step in the mechanism of action.[5] This proximity induces the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.[6]
Signaling Pathway of IAP Antagonism and PROTAC Action
The following diagram illustrates the dual mechanism of IAP-targeting PROTACs: direct IAP antagonism and target protein degradation.
Data Presentation: Quantitative Analysis of IAP-Targeting PROTACs
The efficacy of novel IAP-targeting PROTACs is evaluated based on their ability to induce the degradation of the target protein and inhibit cancer cell growth. The following tables summarize key quantitative data for exploratory IAP-targeting PROTACs against B-cell lymphoma extra-large (BCL-XL) and Bruton's tyrosine kinase (BTK).
Table 1: In Vitro Efficacy of IAP-Recruiting BCL-XL PROTACs
| PROTAC | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| 8a | MyLa 1929 | Not Reported | 62 | [4][7] |
| XZ739 | MOLT-4 | 2.5 | 10.1 | [7][8] |
DC50: Concentration of the PROTAC that results in 50% degradation of the target protein. IC50: Concentration of the PROTAC that results in 50% inhibition of cell viability.
Table 2: In Vitro Efficacy of an IAP-Recruiting BTK PROTAC
| PROTAC | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| BC5P | THP-1 | ~200 | Not Reported | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of novel IAP-targeting PROTACs. The following sections provide comprehensive protocols for key experiments.
Experimental Workflow
The diagram below outlines a typical workflow for the exploratory study of novel IAP-targeting PROTACs.
Western Blot Analysis for Protein Degradation
This protocol is fundamental for quantifying the degradation of a target protein induced by a PROTAC.[6][10]
Materials and Reagents:
-
Human cancer cell line expressing the target protein and IAPs.
-
IAP-targeting PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the IAP-targeting PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[10]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 value.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the cytotoxic effects of the PROTAC on cancer cells by measuring ATP levels, which correlate with cell viability.[11][12][13]
Materials and Reagents:
-
Human cancer cell line.
-
IAP-targeting PROTAC stock solution in DMSO.
-
Opaque-walled 96-well or 384-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in culture medium (100 µl for 96-well plates, 25 µl for 384-well plates).
-
Prepare control wells containing medium without cells for background luminescence measurement.
-
-
Compound Treatment:
-
Add serial dilutions of the IAP-targeting PROTAC to the experimental wells.
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours) according to the experimental design.
-
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Generate a dose-response curve to calculate the IC50 value.
-
In Vitro Pull-down Assay for Ternary Complex Formation
This assay provides direct evidence of the formation of the ternary complex between the E3 ligase, the PROTAC, and the target protein.[5][14]
Materials and Reagents:
-
Purified recombinant E3 ligase (e.g., His-tagged c-IAP1).
-
Purified recombinant target protein.
-
IAP-targeting PROTAC.
-
Affinity beads (e.g., Ni-NTA agarose for His-tagged protein).
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blot reagents.
Procedure:
-
Complex Formation:
-
Incubate the purified His-tagged E3 ligase with the IAP-targeting PROTAC and the target protein in a binding buffer for a specified time at 4°C.
-
-
Pull-down:
-
Add affinity beads to the protein mixture and incubate to allow binding of the tagged protein.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted fractions by SDS-PAGE and Western blotting, probing for the presence of both the E3 ligase and the target protein.
-
NanoBRET™ Assay for Target Engagement and Ternary Complex Formation
The NanoBRET™ assay allows for the real-time measurement of protein interactions within living cells, providing valuable insights into target engagement and ternary complex formation.[1][2][15]
Materials and Reagents:
-
HEK293 cells.
-
Plasmids for expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., HaloTag®-c-IAP1).
-
Transfection reagent.
-
NanoBRET™ Nano-Glo® substrate and fluorescent tracer/ligand.
-
Plate reader capable of measuring BRET signals.
Procedure (Target Engagement):
-
Cell Preparation:
-
Co-transfect cells with the NanoLuc®-target protein fusion vector.
-
-
Assay:
-
Treat the cells with the fluorescent tracer and varying concentrations of the IAP-targeting PROTAC.
-
Add the NanoBRET™ Nano-Glo® substrate.
-
Measure the BRET signal. A decrease in the BRET signal indicates competitive binding of the PROTAC to the target protein.
-
Procedure (Ternary Complex Formation):
-
Cell Preparation:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase fusion vectors.
-
-
Assay:
-
Label the HaloTag®-E3 ligase with a fluorescent ligand.
-
Treat the cells with the IAP-targeting PROTAC.
-
Add the NanoBRET™ Nano-Glo® substrate.
-
Measure the BRET signal. An increase in the BRET signal indicates the formation of the ternary complex.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
The FP assay is a powerful tool for determining the binary binding affinities of the PROTAC to its target protein and the E3 ligase, as well as the affinity of the ternary complex.[16][17][18]
Materials and Reagents:
-
Purified recombinant target protein and E3 ligase.
-
Fluorescently labeled tracer (a ligand for either the target or the E3 ligase).
-
IAP-targeting PROTAC.
-
Assay buffer.
-
Fluorescence plate reader with polarization filters.
Procedure:
-
Assay Setup:
-
Prepare a solution of the fluorescently labeled tracer in the assay buffer. .
-
For binary binding, titrate either the target protein or the E3 ligase into the tracer solution in the presence and absence of the PROTAC.
-
For ternary complex affinity, saturate the PROTAC with one protein and then titrate in the second protein.
-
-
Measurement:
-
Incubate the mixtures to reach binding equilibrium.
-
Measure the fluorescence polarization. An increase in polarization indicates the formation of a larger molecular complex.
-
-
Data Analysis:
-
Analyze the data to determine binding affinities (Kd values).
-
Conclusion
The exploration of novel IAP-targeting PROTACs represents a promising frontier in cancer therapy. The dual mechanism of action, involving both target protein degradation and IAP antagonism, offers the potential for enhanced efficacy and overcoming drug resistance. A systematic approach, incorporating robust biochemical, biophysical, and cellular assays as outlined in this guide, is essential for the successful identification and optimization of lead compounds. The detailed protocols and workflow provided herein are intended to equip researchers with the necessary tools to advance the discovery and development of this exciting class of therapeutics.
References
- 1. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ch.promega.com [ch.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Conjugation of TD1092 to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of TD1092 to antibodies. The conjugation method is based on the widely used N-Hydroxysuccinimide (NHS) ester chemistry, which facilitates the formation of a stable amide bond between the TD1092 molecule and primary amines (e.g., on lysine residues) on the antibody.[1][2][3][] This method is favored for its rapid reaction rates and suitability for use with immunoglobulins under aqueous conditions that preserve the antibody's native structure and function.[] The following protocol outlines the necessary steps from antibody preparation to the final purification and characterization of the antibody-TD1092 conjugate.
Principle of Conjugation
The conjugation of TD1092 to an antibody is achieved through the reaction of an N-Hydroxysuccinimide (NHS) ester functional group on TD1092 with primary amine groups present on the antibody, primarily on the side chains of lysine residues and the N-terminus.[1][] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of the NHS leaving group.[] The reaction is most efficient at a slightly alkaline pH (8.0-8.5), which promotes the deprotonation of the primary amines, increasing their nucleophilicity.[2][]
Experimental Protocols
1. Antibody Preparation
Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer free of amine-containing substances and stabilizers like bovine serum albumin (BSA), glycine, or Tris, as these will compete with the antibody for reaction with TD1092.[5]
-
Materials:
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS)
-
Spin desalting columns or dialysis equipment
-
UV-Vis Spectrophotometer (e.g., NanoDrop)
-
-
Procedure:
-
If the antibody solution contains interfering substances, perform a buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[3]
-
This can be achieved using a spin desalting column or by dialysis against the conjugation buffer.[6][]
-
After buffer exchange, determine the antibody concentration by measuring the absorbance at 280 nm (A280).[5][6] For a typical IgG, the concentration (in mg/mL) can be estimated using the formula: Concentration (mg/mL) = A280 * 0.74 (extinction coefficient may vary for different antibodies).[6]
-
Adjust the antibody concentration to 1-2 mg/mL with conjugation buffer.[]
-
2. Preparation of TD1092 Stock Solution
-
Materials:
-
Procedure:
-
Allow the vial of TD1092 to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[5]
-
Prepare a 10 mM stock solution of TD1092 by dissolving it in anhydrous DMSO or DMF.[] This stock solution should be prepared fresh immediately before use.[6]
-
3. Antibody Conjugation Reaction
The optimal molar ratio of TD1092 to antibody for achieving the desired degree of labeling should be determined empirically. A common starting point is a 10:1 to 20:1 molar ratio of TD1092 to antibody.[3][]
-
Materials:
-
Prepared antibody solution
-
Freshly prepared TD1092 stock solution
-
Reaction tubes
-
Pipettes
-
-
Procedure:
4. Purification of the Antibody-TD1092 Conjugate
After the conjugation reaction, it is necessary to remove any unreacted TD1092.[1] Gel filtration chromatography is a common and effective method for this separation based on size exclusion.[]
-
Materials:
-
Procedure:
-
Equilibrate the gel filtration or spin desalting column with PBS according to the manufacturer's instructions.
-
Apply the conjugation reaction mixture to the column.
-
Elute the antibody-TD1092 conjugate with PBS. The conjugate will elute first due to its larger size, while the smaller, unconjugated TD1092 molecules will be retained longer.[2]
-
Collect the fractions containing the purified conjugate.
-
5. Characterization of the Conjugate (Optional but Recommended)
-
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm and at the maximum absorbance wavelength of TD1092.
-
Calculate the final concentration of the antibody conjugate.
-
Determine the Degree of Labeling (DOL), which is the average number of TD1092 molecules conjugated to each antibody molecule. This calculation requires the extinction coefficients of both the antibody and TD1092.
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 1-2 mg/mL | Higher concentrations can improve labeling efficiency.[3] |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate | pH should be between 8.0 and 8.5 for optimal reaction.[2][3] |
| TD1092 Stock Solution | 10 mM in anhydrous DMSO/DMF | Prepare fresh immediately before use.[] |
| Molar Ratio (TD1092:Ab) | 5:1 to 20:1 | This should be optimized for the specific antibody and application. |
| Reaction Time | 1-2 hours | |
| Reaction Temperature | Room Temperature | |
| Purification Method | Gel Filtration / Desalting Column | Efficiently removes unconjugated TD1092.[] |
Visualizations
Caption: Experimental workflow for the conjugation of TD1092 to an antibody.
Caption: Reaction scheme for NHS ester-based antibody conjugation.
References
Application Notes and Protocols for TD1092 in Targeted Protein Degradation Assays
Topic: "TD1092" Application in Targeted Protein Degradation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction to Targeted Protein Degradation and TD1092
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules.[3] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
Inhibitor of Apoptosis Proteins (IAPs) are a family of E3 ligases that are often overexpressed in cancer cells, contributing to tumor survival and therapeutic resistance.[5] TD1092 is a potent, cell-permeable pan-IAP degrader. It functions as a PROTAC to induce the degradation of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[6][7] By degrading IAPs, TD1092 promotes cancer cell apoptosis and inhibits the TNFα-mediated NF-κB signaling pathway.[6] This application note provides detailed protocols for utilizing and characterizing TD1092 in targeted protein degradation assays.
Mechanism of Action of TD1092
TD1092 is a heterobifunctional molecule that includes a moiety that binds to IAP proteins and another that recruits the Cereblon (CRBN) E3 ligase.[8][9] The formation of a ternary complex between the IAP protein, TD1092, and CRBN brings the IAP protein into close proximity with the E3 ligase machinery. This results in the polyubiquitination of the IAP protein, marking it for degradation by the 26S proteasome.[8][9]
The degradation of IAPs has significant downstream consequences. IAPs are key regulators of the NF-κB signaling pathway.[10][11] In the absence of IAPs, TNFα-induced signaling is altered, leading to reduced phosphorylation of IKK, IκBα, and p65, which ultimately inhibits NF-κB activation.[6] The loss of IAPs also sensitizes cells to apoptosis by preventing the inhibition of caspases.[6][12] TD1092 has been shown to activate caspase 3/7 in cancer cells.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pan-IAP degraders via a CRBN recruiting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
Application Note: High-Throughput Cell-Based Assay for Efficacy Determination of TD1092, a Novel PI3K Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
TD1092 is a novel, selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This application note provides a detailed protocol for a high-throughput, cell-based assay to determine the in vitro efficacy of TD1092 by assessing its impact on cell viability, apoptosis, and cell cycle progression in a relevant cancer cell line.
Principle of the Assay
This protocol utilizes a multi-parametric approach to evaluate the efficacy of TD1092. Cell viability is assessed using a tetrazolium-based colorimetric assay (MTS), which measures the metabolic activity of viable cells.[1] Apoptosis, or programmed cell death, is quantified by measuring the activity of caspase-3 and -7, key executioner caspases. Cell cycle progression is analyzed by flow cytometry after staining cellular DNA with a fluorescent dye. These assays collectively provide a comprehensive profile of the cellular response to TD1092 treatment.[1][2]
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| Human Breast Cancer Cell Line (e.g., MCF-7) | ATCC | HTB-22 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| TD1092 | (Specify Source) | (Specify Cat. No.) |
| DMSO, Cell Culture Grade | Sigma-Aldrich | D2650 |
| CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) | Promega | G3580 |
| Caspase-Glo® 3/7 Assay System | Promega | G8090 |
| Propidium Iodide | Thermo Fisher | P3566 |
| RNase A | Thermo Fisher | EN0531 |
| 96-well clear-bottom, black-walled plates | Corning | 3603 |
| 6-well tissue culture plates | Corning | 3506 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTS)
-
Cell Seeding:
-
Harvest and count MCF-7 cells using a hemocytometer.
-
Seed 5 x 10³ cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of TD1092 in complete growth medium. The final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the TD1092 dilutions or control medium.
-
Incubate for 48 hours.
-
-
MTS Assay:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of TD1092 that inhibits cell growth by 50%).
-
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding and Treatment:
-
Follow steps 2.1.1 and 2.1.2 from the Cell Viability Assay protocol.
-
-
Caspase-Glo® 3/7 Assay:
-
After the 48-hour incubation, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold change in caspase-3/7 activity relative to the vehicle control.
-
Plot the dose-response of caspase activation.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells per well in 6-well plates.
-
After 24 hours, treat the cells with TD1092 at concentrations corresponding to the IC50 and 2x IC50 values, along with a vehicle control.
-
Incubate for 24 hours.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Compare the cell cycle profiles of treated cells to the control.
-
Data Presentation
Table 1: Effect of TD1092 on Cell Viability and Apoptosis
| TD1092 Conc. (µM) | Cell Viability (%) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 5.2 | 1.0 ± 0.1 |
| 0.1 | 95.3 ± 4.8 | 1.2 ± 0.2 |
| 1 | 75.1 ± 6.1 | 2.5 ± 0.3 |
| 10 | 48.9 ± 3.9 | 5.8 ± 0.5 |
| 100 | 15.2 ± 2.5 | 9.1 ± 0.7 |
Table 2: Effect of TD1092 on Cell Cycle Distribution
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 3.1 | 25.7 ± 2.5 | 19.1 ± 2.0 |
| TD1092 (IC50) | 70.5 ± 4.2 | 15.3 ± 1.9 | 14.2 ± 1.8 |
| TD1092 (2x IC50) | 85.1 ± 5.0 | 8.2 ± 1.1 | 6.7 ± 0.9 |
Visualizations
References
Application Notes & Protocols: In Vivo Experimental Design for Antibody-Drug Conjugate Studies Utilizing a TD1092-like Payload
Introduction
These application notes provide a comprehensive framework for the in vivo evaluation of a hypothetical antibody-drug conjugate (ADC) utilizing a TD1092-like molecule as its cytotoxic payload. TD1092 is a pan-IAP degrader that induces the degradation of cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP), leading to cancer cell apoptosis.[1] By conjugating a TD1092-like payload to a monoclonal antibody targeting a tumor-associated antigen, it is possible to achieve targeted delivery of this potent apoptosis-inducing agent, potentially enhancing its therapeutic index. These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
The following sections detail the mechanism of action, propose a hypothetical ADC construct, and provide detailed protocols for in vivo efficacy, pharmacokinetic, pharmacodynamic, and toxicology studies.
1. Mechanism of Action of the TD1092 Payload
The TD1092 payload operates as a proteolysis-targeting chimera (PROTAC), inducing the degradation of IAP proteins.[1][2] IAPs are key negative regulators of apoptosis and are frequently overexpressed in cancer cells, contributing to therapeutic resistance.[3] TD1092 mimics the endogenous IAP antagonist Smac/DIABLO, binding to the BIR domains of cIAP1, cIAP2, and XIAP.[4] This binding event facilitates the recruitment of the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the targeted IAP proteins.[2][5]
The degradation of IAPs has two major anti-tumor effects:
-
Promotion of Apoptosis: The removal of IAPs liberates caspases (such as caspase-3, -7, and -9) from inhibition, thereby lowering the threshold for apoptosis and leading to programmed cell death.[1][4]
-
Inhibition of NF-κB Signaling: cIAP1 and cIAP2 are critical regulators of the NF-κB signaling pathway, which is involved in cell survival and inflammation.[1][6] Degradation of cIAPs can inhibit TNFα-mediated NF-κB signaling.[1]
Signaling Pathway of a TD1092-like Payload
Caption: Mechanism of action for a TD1092-like ADC leading to apoptosis.
2. Hypothetical ADC Construct: Anti-TAA-vc-TD1092
For the purpose of these protocols, we will consider a hypothetical ADC, designated "Anti-TAA-vc-TD1092". This construct consists of:
-
Monoclonal Antibody (mAb): An IgG1 antibody targeting a well-validated Tumor-Associated Antigen (TAA) that is highly expressed on the surface of cancer cells with limited expression on normal tissues. The choice of TAA will depend on the cancer type being investigated.
-
Linker: A protease-cleavable valine-citrulline (vc) linker. This linker is designed to be stable in systemic circulation and to release the payload upon internalization into the lysosomal compartment of the target cancer cell.
-
Payload: A derivative of TD1092, functionalized for conjugation to the linker.
3. In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of Anti-TAA-vc-TD1092 in relevant preclinical cancer models.
3.1. Animal Model Selection
-
Cell Line-Derived Xenograft (CDX) Models: Utilize immunodeficient mice (e.g., NOD-SCID or Nu/Nu) subcutaneously implanted with human cancer cell lines expressing high levels of the target TAA. These models are suitable for initial efficacy screening.[7][8][9]
-
Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, use PDX models established from patient tumors that retain the heterogeneity of the original cancer.[9] TAA expression in the selected PDX models should be confirmed by immunohistochemistry (IHC) or flow cytometry.
3.2. Experimental Protocol: Tumor Growth Inhibition Study
-
Cell Culture and Implantation: Culture the selected human cancer cell line under standard conditions. Harvest and resuspend cells in a suitable medium (e.g., PBS with Matrigel) for subcutaneous injection into the flank of 6-8 week old female immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 mice per group).
-
Dosing and Administration: Administer the ADC and control articles intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the animals and collect tumors for pharmacodynamic analysis and blood for pharmacokinetic analysis.
-
-
Endpoints:
-
Primary: Tumor Growth Inhibition (TGI) and tumor regression.
-
Secondary: Overall survival, body weight changes, and clinical observations.
-
3.3. Data Presentation: Efficacy Study
Table 1: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | TGI (%) |
|---|---|---|---|---|
| Vehicle Control | - | QW x 3 | 1500 ± 120 | 0 |
| Non-targeting ADC | 3 | QW x 3 | 1450 ± 110 | 3.3 |
| Anti-TAA-vc-TD1092 | 1 | QW x 3 | 600 ± 75 | 60 |
| Anti-TAA-vc-TD1092 | 3 | QW x 3 | 150 ± 40 | 90 |
| Anti-TAA-vc-TD1092 | 10 | QW x 3 | 20 ± 10 (Complete Regression) | >98 |
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo tumor growth inhibition study.
4. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
4.1. Pharmacokinetic (PK) Analysis
Objective: To characterize the exposure and stability of Anti-TAA-vc-TD1092 in vivo.
Protocol:
-
Administer a single IV dose of the ADC to tumor-bearing or non-tumor-bearing mice.
-
Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma samples using validated assays (e.g., ELISA for total antibody and ADC, LC-MS/MS for released payload).
-
Key parameters to determine include clearance, half-life, and drug-to-antibody ratio (DAR) stability over time.[10]
Table 2: Hypothetical Pharmacokinetic Parameters
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | Half-life (t½, hours) |
|---|---|---|---|
| Total Antibody | 50.5 | 5500 | 250 |
| Intact ADC | 48.2 | 4800 | 200 |
| Free Payload | 0.05 | 1.2 | 2 |
4.2. Pharmacodynamic (PD) Analysis
Objective: To confirm the mechanism of action of the ADC in the tumor tissue.
Protocol:
-
Treat tumor-bearing mice with a single dose of the ADC.
-
Euthanize cohorts of mice at different time points (e.g., 24, 48, 72 hours post-dose).
-
Excise tumors and process for analysis.
-
Western Blot or IHC: Analyze tumor lysates for the levels of target proteins (cIAP1, cIAP2, XIAP) to confirm degradation.
-
Apoptosis Assays: Use IHC or immunofluorescence to detect markers of apoptosis, such as cleaved caspase-3 (CC3) or TUNEL staining.
Table 3: Hypothetical Pharmacodynamic Marker Modulation in Tumor Tissue (72h post-dose)
| Treatment Group | Dose (mg/kg) | cIAP1 Expression (% of Control) | XIAP Expression (% of Control) | Cleaved Caspase-3 (% Positive Cells) |
|---|---|---|---|---|
| Vehicle Control | - | 100 | 100 | <1 |
| Anti-TAA-vc-TD1092 | 3 | 25 | 30 | 45 |
| Anti-TAA-vc-TD1092 | 10 | <5 | <10 | 80 |
5. Toxicology Studies
Objective: To assess the safety profile and identify potential on-target and off-target toxicities of the ADC.
Protocol:
-
Conduct studies in a relevant species (e.g., rodents and non-human primates if cross-reactivity is confirmed).[11]
-
Administer single and repeat doses of the ADC.
-
Monitor clinical signs, body weight, and food consumption.
-
Perform hematology and clinical chemistry analysis on blood samples.
-
Conduct comprehensive histopathological examination of all major organs at the end of the study.
-
Pay close attention to tissues with known expression of the target antigen and organs susceptible to payload-related toxicity (e.g., liver, hematopoietic system).[11]
Table 4: Key Parameters for Toxicology Assessment
| Category | Parameters |
|---|---|
| In-life Observations | Clinical signs, body weight, food consumption |
| Clinical Pathology | Hematology (CBC with differential), Serum Chemistry (liver enzymes, kidney function) |
| Anatomic Pathology | Macroscopic observations at necropsy, organ weights |
| Histopathology | Microscopic examination of a full panel of tissues |
The provided application notes and protocols outline a systematic approach for the in vivo evaluation of a hypothetical ADC carrying a TD1092-like IAP degrader payload. This framework, encompassing efficacy, PK, PD, and toxicology studies, will enable a thorough preclinical assessment of the ADC's therapeutic potential and safety profile, guiding its further development as a novel anti-cancer agent. The use of degrader-antibody conjugates represents a promising strategy to enhance the targeted delivery and therapeutic window of potent protein degraders.[][]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of pan-IAP degraders via a CRBN recruiting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 8. crownbio.com [crownbio.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. blog.td2inc.com [blog.td2inc.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for TD-1092: A Pan-IAP PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-1092 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Inhibitor of Apoptosis Proteins (IAPs). As a heterobifunctional molecule, TD-1092 functions by simultaneously engaging an IAP family member and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target IAP. This application note provides a comprehensive overview of the design, synthesis methodology, and key experimental protocols for the characterization of TD-1092.
Design and Mechanism of Action
TD-1092 is a pan-IAP degrader, effectively targeting cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP) for degradation.[1][2] The molecule consists of three key components: a ligand that binds to the BIR domains of IAPs, a linker moiety, and a ligand that recruits the CRBN E3 ubiquitin ligase. This tripartite structure facilitates the formation of a ternary complex between the IAP, TD-1092, and CRBN, which is a critical step in initiating the degradation process.
Upon formation of the ternary complex, the CRBN E3 ligase complex polyubiquitinates the target IAP. This polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome. The degradation of IAPs has significant downstream consequences, including the activation of caspases 3 and 7, leading to apoptosis.[1][2] Furthermore, TD-1092 has been shown to inhibit the TNFα-mediated NF-κB signaling pathway by reducing the phosphorylation of key signaling molecules such as IKK, IκBα, p65, and p38.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for TD-1092.
Table 1: In Vitro Degradation of IAP Proteins by TD-1092
| Target Protein | Cell Line | Concentration | Time | Percent Degradation (%) | Reference |
| cIAP1 | MCF-7 | 100 nM | 6 h | 87 | [1] |
| cIAP1 | MCF-7 | 1000 nM | 6 h | 90 | [1] |
| cIAP2 | MCF-7 | 100 nM | 6 h | 90 | [1] |
| cIAP2 | MCF-7 | 1000 nM | 6 h | 97 | [1] |
| XIAP | MCF-7 | 100 nM | 6 h | Not specified | [1][2] |
| XIAP | MCF-7 | 1000 nM | 6 h | Not specified | [1][2] |
Table 2: Functional Activity of TD-1092
| Assay | Cell Line | Concentration | Time | Effect | Reference |
| Caspase 3/7 Activation | MCF-7 | 0.01, 0.1, 1 µM | 18 h | Dose-dependent activation | [1] |
| Cell Growth Inhibition | MCF-7 | 1 µM | 72 h | IG₅₀ = 0.395 µM | [1] |
| Inhibition of Cell Migration | MDA-MB-231, MDA-MB-157 | 0.1 µM | 24 h | Inhibition of TNFα-induced migration | [1] |
| Inhibition of Cell Invasion | MDA-MB-231, MDA-MB-157 | 0.1 µM | 24 h | Inhibition of TNFα-induced invasion | [1] |
Synthesis Methodology
While the precise, step-by-step synthesis of TD-1092 is proprietary, a general and plausible synthetic route can be conceptualized based on established methods for PROTAC synthesis. This involves the synthesis of three key building blocks: the IAP antagonist, the CRBN ligand (pomalidomide derivative), and a bifunctional linker. The final steps involve the sequential coupling of these components.
Representative Synthesis Scheme:
-
Synthesis of the IAP Antagonist Moiety: This typically involves multi-step organic synthesis to construct a peptidomimetic core that binds to the BIR domain of IAPs.
-
Synthesis of the Linker: A bifunctional linker with appropriate reactive groups at each end (e.g., a carboxylic acid and an amine or an alkyl halide) is synthesized. The length and composition of the linker are critical for optimal ternary complex formation.
-
Synthesis of the CRBN Ligand: A derivative of thalidomide or pomalidomide is functionalized with a reactive group that can be coupled to the linker.
-
Assembly of the PROTAC: The IAP antagonist, linker, and CRBN ligand are coupled in a sequential manner using standard peptide coupling or nucleophilic substitution reactions. Purification of the final product is typically achieved by preparative HPLC.
Experimental Protocols
Protocol 1: Western Blot for IAP Degradation
This protocol describes the analysis of cIAP1, cIAP2, and XIAP protein levels in cells treated with TD-1092.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
TD-1092 (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of TD-1092 (e.g., 0, 10, 100, 1000 nM) for the indicated times (e.g., 2, 4, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels of cIAP1, cIAP2, and XIAP to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Induction
This protocol measures the activity of caspases 3 and 7 as an indicator of apoptosis.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
TD-1092 (stock solution in DMSO)
-
White-walled 96-well plates suitable for luminescence assays
-
Caspase-Glo® 3/7 Assay kit (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of TD-1092 (e.g., 0, 0.01, 0.1, 1, 10 µM) for the desired time (e.g., 18 hours). Include a vehicle control and a positive control for apoptosis if available.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 volume ratio to the cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence (from wells with medium only).
-
Plot the luminescence signal against the concentration of TD-1092 to determine the dose-response relationship.
-
Visualizations
Caption: Mechanism of action of the TD-1092 PROTAC.
Caption: Experimental workflow for TD-1092 evaluation.
Caption: Logical structure of the TD-1092 PROTAC.
References
Application Notes and Protocols for the Purification of TD1092 Intermediate-1
Disclaimer: Publicly available information on the specific purification techniques for a compound designated "TD1092 intermediate-1" is limited. The following application notes and protocols are based on established methods for the purification of small molecule drug intermediates and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The production of Active Pharmaceutical Ingredients (APIs) and their key intermediates requires robust and efficient purification processes to ensure high purity and safety.[1] Small molecule intermediates, such as the hypothetical this compound, often require multi-step purification to remove impurities, by-products, and residual reagents from the synthesis process.[2] This document outlines common purification techniques applicable to small molecule intermediates, including chromatography and crystallization, and provides detailed protocols and representative data.
Purification Strategies for Small Molecule Intermediates
The choice of purification technique depends on the chemical and physical properties of the target molecule and its impurities.[3] Common methods include flash chromatography, High-Performance Liquid Chromatography (HPLC), crystallization, and liquid-liquid extraction.[4] For industrial-scale production, techniques like Simulated Moving Bed (SMB) chromatography and supercritical fluid chromatography (SFC) offer efficient and solvent-saving alternatives.[5]
Data Presentation: Comparison of Purification Techniques
The following table summarizes representative data for the purification of a hypothetical crude this compound (assumed initial purity of ~75%).
| Purification Technique | Purity Achieved (%) | Yield (%) | Throughput | Key Advantages | Key Disadvantages |
| Flash Chromatography | 90-95 | 80-90 | Moderate | Fast, suitable for research-scale | Lower resolution than HPLC |
| Preparative HPLC | >99 | 70-85 | Low to Moderate | High purity, excellent for challenging separations | High solvent consumption, lower throughput |
| Crystallization | >98 | 60-80 | High | Scalable, cost-effective, high purity | Requires suitable solvent system, potential for polymorphism |
| Liquid-Liquid Extraction | Variable | >95 | High | Simple, good for initial cleanup | Limited selectivity, solvent-intensive |
Experimental Protocols
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a method of choice for isolating pure substances from complex mixtures when high purity is required.[1][4]
Objective: To achieve >99% purity of this compound.
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Preparative C18 column
-
Rotary evaporator
Protocol:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., 50:50 ACN:water). Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from impurities. A common starting point is a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Preparative Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the preparative HPLC using the optimized gradient from the method development step.
-
Collect fractions as the target compound elutes, monitoring the separation with a UV detector at a suitable wavelength.
-
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to identify those containing the pure product (>99%).
-
Product Isolation: Pool the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the final purified solid product.
Flash Chromatography
Flash chromatography is a rapid form of column chromatography used for routine purification of organic compounds.[4]
Objective: To achieve 90-95% purity of this compound for initial studies.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
Protocol:
-
Solvent System Selection: Determine a suitable solvent system using TLC. The ideal system will show good separation of the target compound from impurities, with an Rf value for the target of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the packed column.
-
Elution: Elute the column with the selected solvent system, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Crystallization
Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[1][2]
Objective: To achieve >98% purity of this compound.
Materials:
-
Partially purified this compound (e.g., post-flash chromatography)
-
A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)
Protocol:
-
Solvent Selection: Identify a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the compound in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where TD1092 might act as an inhibitor of a kinase, a common target for small molecule drugs.
Caption: Hypothetical Kinase Signaling Pathway with TD1092 Inhibition.
Experimental Workflow
This diagram outlines the general workflow for the purification and analysis of this compound.
References
Application Notes and Protocols for the Characterization of TD1092, a Pan-IAP PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods and protocols for the characterization of TD1092, a novel pan-Inhibitor of Apoptosis Protein (IAP) degrader. TD1092 functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the degradation of specific target proteins.[1][2][3]
1. Introduction to TD1092
TD1092 is a potent and specific degrader of cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2) and X-linked Inhibitor of Apoptosis Protein (XIAP).[1][2] It is a PROTAC that consists of a ligand that binds to the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase and another ligand that binds to the target IAP proteins, connected by a linker.[2][4] This dual binding facilitates the ubiquitination of IAPs, marking them for degradation by the proteasome.[2] By degrading these key negative regulators of apoptosis, TD1092 promotes programmed cell death in cancer cells and inhibits the TNFα-mediated NF-κB signaling pathway.[1][3]
Chemical Properties of TD1092:
| Property | Value |
| Molecular Formula | C55H70N8O9 |
| Molecular Weight | 987.19 g/mol |
| CAS Number | 3037417-26-5 |
(Data sourced from MedChemExpress and AbMole BioScience)[1][3][5]
Analytical Methods for TD1092 Characterization
A panel of analytical techniques is essential to ensure the identity, purity, and stability of TD1092.
2.1. Identity Confirmation
The definitive identification of TD1092 relies on a combination of spectroscopic methods that provide information about its molecular structure and mass.
2.1.1. High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for confirming the elemental composition and exact mass of TD1092.
Protocol: LC-HRMS for TD1092 Identity Confirmation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of TD1092 in a suitable solvent such as DMSO. Dilute to a final concentration of 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Range: m/z 150-1500.
-
Resolution: >60,000.
-
-
Data Analysis: Compare the measured accurate mass of the [M+H]+ ion with the theoretical exact mass of TD1092 (C55H71N8O9+). The mass error should be less than 5 ppm.
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of TD1092 and confirm the identity of the synthesized molecule.
Protocol: ¹H and ¹³C NMR Spectroscopy of TD1092
-
Sample Preparation: Dissolve 5-10 mg of TD1092 in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C spectra at 25°C.
-
Data Analysis: Process the spectra and assign the observed chemical shifts to the corresponding protons and carbons in the structure of TD1092. The spectral data should be consistent with the expected structure.
2.2. Purity Assessment
Assessing the purity of TD1092 is crucial for its use in biological assays. High-Performance Liquid Chromatography (HPLC) is the primary method for this purpose.
Protocol: Reverse-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of TD1092 in DMSO.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Quantitative Data Summary:
| Analytical Method | Parameter | Acceptance Criteria |
| LC-HRMS | Mass Error | < 5 ppm |
| ¹H NMR | Spectral Data | Conforms to structure |
| RP-HPLC | Purity | ≥ 95% |
Biological Activity and Mechanism of Action
3.1. Signaling Pathway of TD1092-Mediated IAP Degradation
TD1092 brings the target IAP proteins into close proximity with the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation inhibits the anti-apoptotic function of IAPs, leading to the activation of caspases and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Conjugation of TD1092 to Various Linker Chemistries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the conjugation of TD1092, a potent pan-inhibitor of apoptosis (IAP) degrader, to various linker chemistries for the development of novel therapeutics and research tools, such as antibody-drug conjugates (ADCs) and targeted protein degraders.
Introduction to TD1092
TD1092 is a proteolysis-targeting chimera (PROTAC) that induces the degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), cIAP2, and X-linked inhibitor of apoptosis protein (XIAP).[1] By recruiting the E3 ubiquitin ligase Cereblon (CRBN), TD1092 marks these IAP proteins for proteasomal degradation, leading to the activation of caspases and subsequent apoptosis in cancer cells.[1] Furthermore, TD1092 has been shown to inhibit the TNFα-mediated NF-κB signaling pathway, which is crucial for cancer cell survival and inflammation.[1] The versatility of the PROTAC platform allows for the modification of the TD1092 molecule, particularly its linker component, to create conjugates with enhanced properties such as improved solubility, cell permeability, and targeted delivery.
Analysis of TD1092 Structure for Conjugation
The chemical structure of TD1092 (CAS No: 3037417-26-5) reveals potential sites for modification and attachment of new linkers. The existing "octyl-3-azetidine carboxylic acid linker" connects the IAP-binding moiety to the CRBN-recruiting ligand. To conjugate TD1092 to new chemical entities, it is necessary to synthesize a derivative of TD1092 that incorporates a reactive functional group suitable for bioconjugation. A strategic position for introducing this functional group would be on the linker, away from the core structures responsible for binding to IAPs and CRBN, to minimize disruption of its primary function. For the protocols below, we will assume the synthesis of a TD1092 derivative with a terminal functional group, such as a primary amine (-NH2), a carboxylic acid (-COOH), an alkyne, or a thiol (-SH), which can then be conjugated to a variety of linkers.
Impact of Linker Chemistry on PROTAC Performance
The linker in a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. The length, rigidity, and chemical composition of the linker influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] Different linker types can affect a PROTAC's solubility, cell permeability, and metabolic stability. The choice of linker is therefore a key consideration in the design of new TD1092 conjugates.
While specific data for TD1092 with various linkers is not publicly available, the following table summarizes representative data from studies on other PROTACs, illustrating the impact of different linker types on degradation performance. This data can serve as a guide for selecting appropriate linker chemistries for TD1092 conjugation.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | 16-atom alkyl chain | Estrogen Receptor α (ERα) | CRBN | ~10 | >90 | [3] |
| Alkyl/Ether | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | CRBN | 1-40 | >85 | [1] |
| PEG | PEG3 | Bromodomain-containing protein 4 (BRD4) | CRBN | 5 | ~95 | [4] |
| PEG | PEG4 | Androgen Receptor (AR) | VHL | 20 | >90 | [4] |
| Rigid | Piperazine/Piperidine | BET Bromodomains | VHL | 15 | ~80 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To provide a clear visual representation of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: TD1092-mediated degradation of cIAPs and inhibition of the TNFα/NF-κB pathway.
Caption: General experimental workflow for the conjugation of TD1092 to a new linker.
Experimental Protocols
The following protocols provide detailed methodologies for conjugating a TD1092 derivative to three common linker chemistries: NHS ester, maleimide, and click chemistry.
Protocol 1: Conjugation of Amine-Functionalized TD1092 to an NHS Ester Linker
This protocol is suitable for conjugating an amine-containing TD1092 derivative to a linker that has been activated with an N-hydroxysuccinimide (NHS) ester. This forms a stable amide bond.
Materials:
-
Amine-functionalized TD1092
-
NHS ester-activated linker (e.g., NHS-PEG4-Azide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Preparation of Reagents:
-
Dissolve the amine-functionalized TD1092 in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the NHS ester-activated linker in the Reaction Buffer to a final concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the dissolved NHS ester-activated linker to the TD1092 solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the TD1092-linker conjugate using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry.
-
Protocol 2: Conjugation of Thiol-Functionalized TD1092 to a Maleimide Linker
This protocol describes the conjugation of a thiol-containing TD1092 derivative to a maleimide-activated linker, forming a stable thioether bond.
Materials:
-
Thiol-functionalized TD1092
-
Maleimide-activated linker (e.g., Maleimide-PEG4-Biotin)
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 6.5-7.5
-
Purification and characterization equipment as in Protocol 1.
Procedure:
-
Preparation of Reagents:
-
Dissolve the thiol-functionalized TD1092 in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the maleimide-activated linker in the Reaction Buffer to a final concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 1.1 to 1.5-fold molar excess of the dissolved maleimide-activated linker to the TD1092 solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the TD1092-linker conjugate using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol is for the conjugation of an alkyne-functionalized TD1092 to an azide-containing linker. This highly efficient and specific reaction forms a stable triazole linkage.
Materials:
-
Alkyne-functionalized TD1092
-
Azide-containing linker
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Anhydrous DMF or DMSO
-
Reaction Solvent: t-butanol/water (1:1)
-
Purification and characterization equipment as in Protocol 1.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the catalyst premix: 5 mM CuSO4 and 25 mM THPTA in water.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Dissolve the alkyne-functionalized TD1092 and the azide-containing linker in a minimal amount of DMF or DMSO, then dilute with the t-butanol/water solvent.
-
-
Conjugation Reaction:
-
To the solution of TD1092 and linker, add the CuSO4/THPTA premix to a final concentration of 0.1-0.5 mM copper.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature with stirring.
-
-
Purification:
-
Purify the TD1092-linker conjugate using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry.
-
Functional Validation of TD1092 Conjugates
After successful conjugation and purification, it is essential to validate the biological activity of the new TD1092 conjugate.
Western Blot Analysis of IAP Degradation
Objective: To determine if the TD1092 conjugate retains its ability to induce the degradation of cIAP1, cIAP2, and XIAP.
Procedure:
-
Culture a suitable cancer cell line (e.g., MCF-7, MDA-MB-231) in appropriate media.
-
Treat the cells with varying concentrations of the TD1092 conjugate for different time points (e.g., 4, 8, 24 hours). Include unconjugated TD1092 as a positive control and a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the extent of IAP degradation.
Cell Viability Assay
Objective: To assess the cytotoxic effect of the TD1092 conjugate on cancer cells.
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the TD1092 conjugate for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the half-maximal inhibitory concentration (IC50) value for the conjugate.
By following these protocols, researchers can successfully conjugate TD1092 to a variety of linker chemistries and validate the functional activity of the resulting molecules, paving the way for the development of novel and highly specific targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Protocol for assessing "TD1092"-induced apoptosis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
TD1092 is a novel proteolysis-targeting chimera (PROTAC) that functions as a pan-inhibitor of apoptosis (IAP) degrader. It orchestrates the ubiquitination and subsequent proteasomal degradation of cellular IAP 1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1] These IAP proteins are critical negative regulators of apoptosis, and their removal by TD1092 unleashes the apoptotic signaling cascade. By degrading IAPs, TD1092 facilitates the activation of caspases, the key executioner enzymes of apoptosis, and can inhibit the NF-κB signaling pathway, which is often associated with cell survival.[2][3] This targeted degradation strategy makes TD1092 a promising agent for inducing apoptosis in cancer cells, where IAPs are frequently overexpressed.
This document provides a detailed protocol for assessing TD1092-induced apoptosis in a research setting. It covers key assays to quantify the degradation of target proteins and the downstream cellular response.
Data Presentation: Quantifying the Effects of TD1092
The following tables summarize representative quantitative data from key experiments to assess the apoptotic effects of TD1092.
Table 1: TD1092-Mediated Degradation of IAP Proteins
This table presents data from a Western blot analysis, quantifying the reduction in IAP protein levels in a cancer cell line (e.g., MCF-7) following a 24-hour treatment with TD1092.
| Treatment | cIAP1 (% of Control) | cIAP2 (% of Control) | XIAP (% of Control) |
| Vehicle Control | 100% | 100% | 100% |
| TD1092 (10 nM) | 45% | 55% | 30% |
| TD1092 (100 nM) | 15% | 20% | 5% |
| TD1092 (1 µM) | <5% | <5% | <5% |
Table 2: Caspase-3/7 Activity in Response to TD1092
This table shows the fold-increase in caspase-3/7 activity, a hallmark of apoptosis, after treating a cancer cell line with TD1092 for 24 hours.
| Treatment | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| Vehicle Control | 1.0 |
| TD1092 (10 nM) | 2.5 |
| TD1092 (100 nM) | 6.8 |
| TD1092 (1 µM) | 12.3 |
Table 3: Quantification of Apoptotic Cells by Annexin V/PI Staining
This table summarizes the percentage of cells in different stages of apoptosis after 48 hours of treatment with TD1092, as determined by flow cytometry.
| Treatment | Viable Cells (Annexin V-/PI-) | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95% | 3% | 2% |
| TD1092 (100 nM) | 65% | 25% | 10% |
| TD1092 (1 µM) | 30% | 45% | 25% |
Signaling Pathway and Experimental Workflow Diagrams
TD1092 Mechanism of Action
Caption: TD1092 induces apoptosis by targeting IAP proteins for proteasomal degradation, leading to caspase activation.
Experimental Workflow for Assessing TD1092-Induced Apoptosis
Caption: Workflow for evaluating TD1092's apoptotic effects, from cell treatment to endpoint analysis.
Experimental Protocols
Protocol 1: Western Blot for IAP Degradation
This protocol details the detection and quantification of cIAP1, cIAP2, and XIAP protein levels following TD1092 treatment.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
TD1092
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-cIAP1, anti-cIAP2, anti-XIAP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and running buffer
-
PVDF membranes and transfer buffer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of TD1092 (e.g., 0, 10 nM, 100 nM, 1 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of IAP proteins to the loading control (β-actin).
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are activated during apoptosis.
Materials:
-
Cancer cell line of interest
-
TD1092
-
White-walled, clear-bottom 96-well plates
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Treatment: Treat cells with a serial dilution of TD1092 for the desired duration (e.g., 24 hours). Include vehicle-only wells as a negative control.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Lysis and Caspase Reaction: Add 100 µL of Caspase-Glo® 3/7 reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate the fold-change in caspase activity by normalizing the luminescence of treated samples to the vehicle control.
Protocol 3: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4]
Materials:
-
Cancer cell line of interest
-
TD1092
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with TD1092 for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
References
Troubleshooting & Optimization
Troubleshooting low yield in "TD1092" synthesis
Notice: Information regarding the chemical synthesis of a compound designated "TD1092" is not available in the public domain. Initial searches for "TD1092" have predominantly returned references to a mechanical part, specifically a bearing used in agricultural machinery.
The following content is based on a plausible interpretation of the user's request, assuming a hypothetical scenario where "TD1092" is a placeholder for a complex organic molecule and the user is seeking a generalized troubleshooting guide for low yield in a multi-step synthesis. Should "TD1092" refer to a specific, proprietary compound, users are advised to consult their internal documentation and subject matter experts.
Frequently Asked Questions (FAQs) for Low Yield in Multi-Step Organic Synthesis
This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of complex organic molecules that can lead to lower than expected yields.
Q1: My overall yield for the multi-step synthesis is significantly lower than reported in the literature. Where do I start troubleshooting?
A1: A systematic approach is crucial. Begin by evaluating each step of the synthesis individually.
-
Reaction Monitoring: Ensure complete consumption of the starting material at each step using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS). Incomplete reactions are a primary cause of low yields.
-
Purification Log: Analyze the yield loss at each purification step. Significant loss during chromatography, crystallization, or extraction points to procedural issues.
-
Reagent Quality: Verify the purity and reactivity of all reagents, especially those that are air or moisture sensitive. It is recommended to use freshly opened solvents and reagents or to purify/validate older ones.
-
Stoichiometry: Double-check all calculations for reagent stoichiometry. An incorrect molar ratio can lead to incomplete reactions or the formation of side products.
Q2: I am observing the formation of significant byproducts in my reaction mixture. How can I minimize these?
A2: Byproduct formation is a common challenge. The following strategies can help:
-
Temperature Control: Many reactions are highly sensitive to temperature fluctuations. Ensure precise and stable temperature control throughout the reaction. Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity.
-
Order of Addition: The sequence in which reagents are added can significantly impact the reaction outcome. Consult the protocol and consider if a different order of addition might be beneficial.
-
Inert Atmosphere: If your reaction involves air or moisture-sensitive reagents or intermediates, ensure the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon).
Q3: My product appears to be degrading during the work-up or purification process. What can I do to prevent this?
A3: Product instability can be a major contributor to low yields. Consider the following:
-
pH Control: During aqueous work-up, the pH of the solution can be critical. Use buffers to maintain a pH range where your product is known to be stable.
-
Temperature of Work-up: Perform extractions and other work-up procedures at low temperatures (e.g., using an ice bath) to minimize thermal degradation.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds during column chromatography. Consider using deactivated silica (by adding a small percentage of a base like triethylamine to the eluent) or alternative stationary phases like alumina.
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for diagnosing and addressing low yield in a chemical synthesis.
Caption: A flowchart for systematically troubleshooting low yield in a multi-step chemical synthesis.
Hypothetical Experimental Protocol: A Generalized Suzuki Coupling Step
For a hypothetical step in a synthesis that involves a Suzuki coupling, a common C-C bond-forming reaction, here is a generalized protocol. Low yields in such a step often arise from catalyst deactivation, poor substrate quality, or suboptimal reaction conditions.
Materials:
-
Aryl Halide (1.0 eq)
-
Boronic Acid or Ester (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, boronic acid, and base.
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add the anhydrous solvent via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the temperature specified in the protocol (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Troubleshooting Data for Suzuki Coupling (Hypothetical)
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| 1 | K₂CO₃ | Toluene | 100 | 45 | Incomplete conversion, some starting material remains. |
| 2 | Cs₂CO₃ | Dioxane | 100 | 75 | Improved conversion, cleaner reaction profile. |
| 3 | K₃PO₄ | Toluene/H₂O | 80 | 60 | Biphasic system, some decomposition observed. |
| 4 | Cs₂CO₃ | Dioxane | 80 | 65 | Slower reaction rate but fewer byproducts. |
This table illustrates how systematically varying reaction parameters can help in optimizing the yield for a specific step. Stronger bases like Cesium Carbonate (Cs₂CO₃) and polar aprotic solvents like Dioxane can often improve the efficiency of Suzuki couplings.
Technical Support Center: Optimizing TD1092 ADC Drug-to-Antibody Ratio (DAR)
Disclaimer: Information regarding a specific Antibody-Drug Conjugate (ADC) utilizing "TD1092" as a payload is not publicly available. This guide is based on established principles of ADC development and Drug-to-Antibody Ratio (DAR) optimization for hypothetical cysteine-conjugated ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for a TD1092 ADC?
A1: The Drug-to-Antibody Ratio (DAR) indicates the average number of TD1092 drug molecules attached to a single antibody.[1] It is a Critical Quality Attribute (CQA) because it directly influences the ADC's therapeutic window, impacting its efficacy, toxicity, and pharmacokinetic properties.[2] An insufficient DAR may lead to reduced potency, while an excessively high DAR can cause faster clearance from circulation, increased toxicity, and potential for aggregation.[3][4] Therefore, precise control over the DAR is essential to ensure a consistent, safe, and effective ADC.
Q2: How does the DAR of a TD1092 ADC affect its mechanism of action?
A2: The DAR determines the concentration of the TD1092 payload delivered to the target cancer cells. TD1092 is a pan-IAP degrader that induces apoptosis by targeting cellular Inhibitor of Apoptosis Proteins (cIAP1, cIAP2, and XIAP).[5] A higher DAR would deliver more degrader molecules per antibody, potentially leading to a more potent induction of apoptosis in target cells. However, this must be balanced with the potential for off-target toxicity and unfavorable pharmacokinetic profiles associated with high drug loading.
Q3: What are the primary factors that influence the final DAR of a TD1092 ADC during conjugation?
A3: For a cysteine-conjugated ADC, the key factors influencing the final DAR include:
-
Antibody Reduction: The extent of reduction of interchain disulfide bonds dictates the number of available thiol groups for conjugation.[2]
-
Reactant Stoichiometry: The molar ratio of the TD1092 drug-linker to the antibody is a critical parameter.[6]
-
Reaction Conditions: Parameters such as pH, temperature, and incubation time of both the reduction and conjugation steps significantly affect the reaction kinetics and efficiency.[2]
-
Drug-Linker Solubility: The solubility of the TD1092 drug-linker in the conjugation buffer can impact the reaction's efficiency.[2]
-
Purification Process: The method used for post-conjugation purification can isolate ADCs with a specific DAR distribution.[2]
Troubleshooting Guide
Q1: We are observing a consistently low DAR in our TD1092 ADC preparations. What are the potential causes and how can we troubleshoot this?
A1: A consistently low DAR can stem from several issues during the conjugation process. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inefficient Antibody Reduction | Optimize Reduction Conditions: Increase the molar excess of the reducing agent (e.g., TCEP). Extend the incubation time or slightly increase the temperature (e.g., from 4°C to room temperature), while monitoring for antibody denaturation.[2] Verify Buffer pH: Ensure the pH of the reduction buffer is optimal for your chosen reducing agent (e.g., pH 7.0-7.5 for TCEP).[2] |
| Suboptimal Conjugation Reaction | Adjust Reactant Ratio: Increase the molar ratio of the TD1092 drug-linker to the antibody. Optimize Reaction Time and Temperature: Monitor the conjugation reaction over time to find the optimal duration that maximizes DAR without causing ADC degradation or aggregation.[2] |
| Poor Drug-Linker Solubility | Use a Co-solvent: Dissolve the TD1092 drug-linker in a small amount of a compatible organic co-solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final co-solvent concentration is low (typically <10%) to prevent antibody denaturation.[2] |
| Premature Quenching | Review Quenching Step: Ensure that the quenching reagent (e.g., N-acetylcysteine) is added only after the conjugation reaction has proceeded for the optimal duration. |
Q2: Our TD1092 ADC batches show high heterogeneity with a wide range of DAR species. How can we achieve a more homogeneous product?
A2: High heterogeneity is a common challenge, especially with stochastic cysteine conjugation. Here are some strategies to improve homogeneity.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Antibody Reduction | Precise Control of Reduction: Tightly control the concentration of the reducing agent, temperature, and incubation time to ensure consistent reduction across batches.[2] Use Engineered Antibodies: Consider using antibodies with engineered cysteine residues at specific sites to allow for site-specific conjugation, which produces more homogeneous ADCs.[7][8] |
| Variable Conjugation Conditions | Standardize Protocols: Ensure all reaction parameters (reactant concentrations, volumes, temperature, and time) are kept consistent between batches. |
| Ineffective Purification | Optimize Purification Method: Hydrophobic Interaction Chromatography (HIC) can be used to separate different DAR species, although with lower resolution for higher DARs.[9] Size Exclusion Chromatography (SEC) is primarily for removing aggregates but can provide some separation.[2] |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody for Cysteine Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, such as PBS with EDTA, at a concentration of 5-10 mg/mL.
-
If necessary, perform a buffer exchange to ensure the antibody is in the correct reaction buffer.
-
-
Reduction Reaction:
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column (e.g., G25) equilibrated with a degassed conjugation buffer (e.g., PBS with EDTA, pH 7.2).[10]
-
Protocol 2: Conjugation of TD1092-Linker to Reduced Antibody
This protocol details the conjugation of a maleimide-activated TD1092-linker to the free thiol groups of the reduced antibody.
-
Drug-Linker Preparation:
-
Dissolve the maleimide-activated TD1092-linker in a minimal amount of an organic co-solvent like DMSO.[2]
-
-
Conjugation Reaction:
-
Add the dissolved TD1092-linker to the reduced antibody solution at a specific molar ratio (e.g., 4-6 fold molar excess of drug-linker to antibody).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[2]
-
-
Quenching the Reaction:
-
To cap any unreacted maleimide groups, quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
-
Purification of the ADC:
-
Purify the resulting TD1092 ADC from unconjugated drug-linker, quencher, and other reactants using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the average DAR and the distribution of drug-loaded species.[6][11]
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
-
Chromatographic Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the TD1092 ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the different DAR species.[2]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Earlier eluting peaks correspond to lower DAR species.[2]
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)
-
Visualizations
References
- 1. veranova.com [veranova.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Discovery of pan-IAP degraders via a CRBN recruiting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 8. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Preventing Aggregation of TD1092-Conjugated ADCs
Welcome to the technical support center for TD1092-conjugated Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the development and handling of ADCs conjugated with the hydrophobic payload TD1092.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in TD1092-conjugated ADCs?
A1: Aggregation of TD1092-conjugated ADCs is a multifaceted issue primarily driven by the hydrophobic nature of the TD1092 payload. Key contributing factors include:
-
Increased Hydrophobicity: The conjugation of the hydrophobic TD1092 payload to the antibody increases the overall hydrophobicity of the ADC molecule. This can lead to the exposure of hydrophobic patches on the antibody surface, promoting intermolecular interactions and subsequent aggregation to minimize contact with the aqueous environment.[1][2][]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated TD1092 molecules per antibody (a high DAR) further increases the ADC's hydrophobicity, making it more susceptible to aggregation.[1][4]
-
Unfavorable Formulation Conditions: Suboptimal buffer conditions, such as pH values near the antibody's isoelectric point (pI), low or very high salt concentrations, and the presence of organic co-solvents used to dissolve the payload-linker, can destabilize the ADC and promote aggregation.[2][5][6]
-
Conformational Instability: The conjugation process itself can induce conformational changes in the antibody, potentially exposing aggregation-prone regions that were previously buried within the protein structure.[1][7]
-
Environmental Stress: Exposure to physical and environmental stresses such as elevated temperatures, repeated freeze-thaw cycles, and mechanical shaking can lead to denaturation and aggregation.[1][5][8]
Q2: What are the consequences of ADC aggregation for my experiments?
A2: ADC aggregation can have significant negative impacts on the therapeutic potential and experimental outcomes of your TD1092-conjugated ADC, including:
-
Reduced Efficacy: Aggregated ADCs may exhibit decreased binding affinity for the target antigen and can be cleared from circulation more rapidly, thereby reducing their therapeutic effectiveness.[6]
-
Increased Immunogenicity: The presence of aggregates, especially high molecular weight species, can trigger an unwanted immune response in vivo.[5][6]
-
Physical Instability: Aggregation can result in the formation of visible particles and precipitation, which compromises the stability, shelf-life, and manufacturability of the ADC product.[1][6]
-
Altered Pharmacokinetics: Aggregation can negatively impact the pharmacokinetic profile of the ADC.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common aggregation issues with TD1092-conjugated ADCs.
Symptom: Increased high molecular weight species (HMWS) observed by Size Exclusion Chromatography (SEC) after conjugation or during storage.
| Potential Cause | Recommended Action |
| High Hydrophobicity of TD1092-Linker | 1. Incorporate Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties such as polyethylene glycol (PEG), sulfonate groups, or pyrophosphate diester groups to counteract the hydrophobicity of TD1092.[1][6][9] 2. Optimize Drug-to-Antibody Ratio (DAR): Aim for a lower DAR to reduce the overall hydrophobicity of the ADC. A careful balance must be struck to maintain efficacy.[1] |
| Unfavorable Buffer Conditions | 1. pH Optimization: Screen a range of pH values to identify the optimal pH for ADC stability, avoiding the isoelectric point (pI) of the antibody where solubility is minimal.[2] Human IgGs are often stable at pH 5.0-5.5.[10] 2. Optimize Ionic Strength: Adjust the salt concentration (e.g., NaCl) in the formulation buffer. A typical starting point is 150 mM.[11] |
| Presence of Organic Co-solvents | Minimize Co-solvent Concentration: Use the minimum amount of organic co-solvent necessary to dissolve the TD1092-linker conjugate and remove it efficiently after conjugation. |
| Freeze-Thaw Stress | 1. Aliquot for Single Use: Aliquot the ADC into single-use volumes to prevent multiple freeze-thaw cycles.[11] 2. Incorporate Cryoprotectants: Add cryoprotectants such as sucrose or trehalose to the formulation to protect the ADC during freezing.[11] |
| Thermal Stress | Maintain Cold Chain: Store and handle the ADC at recommended temperatures (typically 2-8°C for liquid formulations) to minimize thermal stress.[1] |
| Suboptimal Excipient Formulation | Screen Stabilizing Excipients: Evaluate the addition of excipients known to prevent protein aggregation. See the "Excipient Screening Protocol" below for a detailed methodology. |
Experimental Protocols
Protocol 1: Excipient Screening to Mitigate Aggregation
Objective: To identify suitable excipients that minimize the aggregation of TD1092-conjugated ADCs.
Methodology:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of various excipients in the baseline formulation buffer.
-
Surfactants: Polysorbate 20, Polysorbate 80 (e.g., 1% w/v stock).
-
Sugars (Cryoprotectants): Sucrose, Trehalose (e.g., 50% w/v stock).
-
Amino Acids: Arginine, Glycine, Histidine (e.g., 1 M stock).[12]
-
-
Sample Preparation:
-
Dilute the TD1092-conjugated ADC to a working concentration (e.g., 1 mg/mL) in the baseline formulation buffer.
-
In separate microcentrifuge tubes, add the excipient stock solutions to the ADC solution to achieve the desired final excipient concentrations. Ensure the final ADC concentration is consistent across all samples.
-
Include a control sample with no added excipients.
-
-
Stress Conditions:
-
Thermal Stress: Incubate a set of samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1 week).[9]
-
Freeze-Thaw Stress: Subject another set of samples to multiple freeze-thaw cycles (e.g., 3-5 cycles), freezing at -80°C and thawing at room temperature.
-
-
Analysis:
-
Analyze the stressed and unstressed samples using Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).
-
Dynamic Light Scattering (DLS) can also be used to measure the hydrodynamic radius and polydispersity index as an indicator of aggregation.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To quantify the percentage of aggregates in a TD1092-conjugated ADC sample.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a suitable size exclusion column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Prepare a suitable mobile phase, typically a phosphate or histidine buffer at a specific pH (e.g., pH 6.8) containing a salt such as NaCl (e.g., 150 mM).
-
Sample Preparation:
-
Chromatographic Run:
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments.
-
Calculate the percentage of aggregates relative to the total peak area.[6]
-
Quantitative Data Summary
The following table summarizes typical results from an excipient screening study to reduce thermal stress-induced aggregation of a TD1092-conjugated ADC.
| Excipient | Concentration | % Aggregates (after 1 week at 40°C) |
| None (Control) | - | 25.4% |
| Polysorbate 80 | 0.02% (w/v) | 12.8% |
| Polysorbate 80 | 0.05% (w/v) | 8.2% |
| Sucrose | 5% (w/v) | 18.9% |
| Trehalose | 5% (w/v) | 17.5% |
| Arginine | 50 mM | 15.3% |
| Glycine | 100 mM | 20.1% |
Visualizations
Caption: Signaling pathway of TD1092-ADC aggregation.
Caption: Workflow for troubleshooting TD1092-ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 8. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Improving the Stability of the "TD1092" Linker
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the "TD1092" linker and other similar linker technologies used in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of instability for linkers like "TD1092" in antibody-drug conjugates (ADCs)?
Linker instability in ADCs can lead to premature release of the cytotoxic payload, resulting in off-target toxicity and a reduced therapeutic window.[1][2][] The primary causes of instability include:
-
Non-specific enzymatic cleavage: Enzymes present in systemic circulation, such as cathepsins, can prematurely cleave susceptible linker moieties.[1][]
-
Chemical instability: Certain chemical bonds within the linker, such as hydrazones, can be labile and prone to hydrolysis under physiological conditions (pH 7.4).[1][5]
-
Disulfide bond reduction: Linkers containing disulfide bonds can be susceptible to reduction by circulating reducing agents like glutathione.[]
-
"Retro-Michael" reaction: Maleimide-based linkers can undergo a retro-Michael reaction, leading to deconjugation of the linker-payload from the antibody.[6]
Q2: How can I assess the stability of my "TD1092"-conjugated ADC?
Assessing the stability of an ADC is a critical step in its development.[7][8] The most common methods involve incubating the ADC in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey) and monitoring for payload release and changes in the drug-to-antibody ratio (DAR) over time.[7][8][9][10] Key analytical techniques include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the amount of intact ADC remaining in the plasma.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC) and reverse-phase (RP)-HPLC can separate the intact ADC from free payload and other degradation products.[13][14][15]
-
Mass Spectrometry (MS): LC-MS and LC-MS/MS are powerful tools for identifying and quantifying the free payload and its metabolites, as well as characterizing changes in the ADC's structure.[13][16][17][18]
Q3: What are the key differences in stability between cleavable and non-cleavable linkers?
The choice between a cleavable and non-cleavable linker significantly impacts the ADC's mechanism of action and stability profile.[19][]
-
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cell (e.g., acidic pH, specific enzymes).[][] While this allows for a "bystander effect" where the released drug can kill neighboring tumor cells, they can sometimes be susceptible to premature cleavage in circulation.[5]
-
Non-cleavable Linkers: These linkers remain attached to the payload, and the release of the active drug occurs after the antibody is degraded in the lysosome.[5][19] They generally exhibit higher stability in plasma but may not have a bystander effect.[5]
Troubleshooting Guides
Issue 1: Premature Payload Release Observed in Plasma Stability Assay
Symptoms:
-
Rapid decrease in average Drug-to-Antibody Ratio (DAR) over time.
-
High concentration of free payload detected by LC-MS in plasma samples.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Linker is susceptible to plasma proteases. | 1. Modify Linker Chemistry: Introduce steric hindrance near the cleavage site to protect it from enzymatic degradation.[21] 2. Select a More Stable Linker: Consider using a non-cleavable linker or a cleavable linker with a different cleavage mechanism that is less susceptible to plasma enzymes.[10][] |
| Linker contains a chemically labile bond. | 1. Optimize Linker Structure: For pH-sensitive linkers like hydrazones, modify the electronic properties of the linker to increase its stability at physiological pH.[23] 2. Alternative Linker Chemistry: Replace the labile bond with a more stable alternative. |
| Disulfide linker is being reduced. | 1. Introduce Steric Hindrance: Flank the disulfide bond with methyl groups to sterically protect it from reduction.[19] 2. Alternative Conjugation: Consider conjugation to engineered cysteine residues that are shielded by the antibody structure.[19] |
Issue 2: ADC Aggregation and Precipitation During Storage or in Plasma
Symptoms:
-
Visible precipitation or increased turbidity of the ADC solution.
-
Detection of high molecular weight species by Size-Exclusion Chromatography (SEC).
Possible Causes & Solutions:
| Cause | Recommended Action |
| High hydrophobicity of the linker-payload. | 1. Incorporate a Hydrophilic Spacer: Introduce a polyethylene glycol (PEG) spacer into the linker design to increase the overall hydrophilicity of the ADC.[5][23] 2. Optimize DAR: A lower DAR can sometimes reduce aggregation.[] |
| Suboptimal formulation buffer. | 1. Buffer Screening: Evaluate different buffer compositions, pH, and excipients to find a formulation that enhances ADC solubility and stability. |
| Instability of the antibody itself. | 1. Antibody Engineering: If the conjugation process is destabilizing the antibody, consider alternative conjugation sites or antibody engineering to improve stability. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
-
ADC Preparation: Prepare the "TD1092"-conjugated ADC at a stock concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Plasma Incubation:
-
Thaw plasma (e.g., human, mouse) at 37°C.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
Sample Analysis:
Data Presentation: Comparative Linker Stability in Human Plasma
| Linker Type | Payload | Half-life (t1/2) in Human Plasma (hours) | Primary Instability Mechanism |
| Valine-Citrulline (VCit) | MMAE | ~144 | Enzymatic Cleavage |
| Hydrazone | Doxorubicin | < 24 | pH-sensitive Hydrolysis |
| Thioether (Non-cleavable) | DM1 | > 200 | Proteolytic Degradation of Antibody |
| Disulfide | DM1 | ~48-72 | Reduction |
Note: The data presented in this table are illustrative and may not be representative of the "TD1092" linker. Actual stability will depend on the specific linker chemistry, payload, and conjugation site.
Visualizations
Experimental Workflow for ADC Plasma Stability Assessment
Caption: Workflow for assessing ADC stability in plasma.
Logical Relationship for Troubleshooting Linker Instability
Caption: Troubleshooting logic for linker instability.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dls.com [dls.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Plasma Stability Assay [iqbiosciences.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 13. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. mdpi.com [mdpi.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 21. pubs.acs.org [pubs.acs.org]
- 23. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TD1092 Intermediate-1 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in analyzing and mitigating side products during the synthesis of TD1092 intermediate-1. Given that the synthesis of intermediates for antibody-drug conjugates (ADCs) often involves peptide coupling, this guide focuses on common side reactions encountered in such chemical processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed during the synthesis of peptide-based intermediates like this compound?
A1: During peptide synthesis, several side reactions can occur due to the functional groups on amino acid side chains and the reaction conditions used.[1] Common side products include racemized epimers, diketopiperazines, and aspartimide-related impurities.[2] The formation of these byproducts can lead to lower yields and difficult purification.[1]
Q2: How can I detect the presence of these side products in my reaction mixture?
A2: A combination of analytical techniques is typically employed. High-performance liquid chromatography (HPLC) is often used to separate the desired product from impurities.[3] Mass spectrometry (MS) helps in identifying the molecular weights of the components, which can indicate the presence of side products (e.g., a mass loss of 18 Da may suggest aspartimide formation).[4] For chiral impurities like racemized products, chiral HPLC or amino acid analysis after hydrolysis can be used.[5][6]
Q3: Are certain amino acid sequences more prone to specific side reactions?
A3: Yes, the peptide sequence significantly influences the likelihood of side reactions. For instance, diketopiperazine formation is particularly common at the dipeptide stage, especially when proline is one of the first two residues.[7][8] Aspartimide formation is a known issue for sequences containing aspartic acid, particularly Asp-Gly, Asp-Ser, and Asp-Asn motifs.[9]
Troubleshooting Guides
Issue 1: Unexpected Peak with the Same Mass as the Product in HPLC/MS
Possible Cause: Racemization, the conversion of an L-amino acid to a D-amino acid, can occur during peptide synthesis, leading to diastereomeric impurities that may be difficult to separate from the desired product.[10] This is a significant concern as it can impact the biological activity of the final molecule.
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Base Selection: Use a weaker base or a sterically hindered base like N,N-diisopropylethylamine (DIPEA) in place of stronger bases.
-
Analytical Verification:
Quantitative Analysis of Racemization:
| Analytical Method | Principle | Typical % Racemization Detected |
| Chiral HPLC | Separation of enantiomers/diastereomers on a chiral stationary phase.[5] | 0.1 - 1.0%[6] |
| GC-MS of derivatized amino acids | Separation of volatile chiral amino acid derivatives. | > 0.1% |
| Amino Acid Analysis with Marfey's Reagent | Derivatization of amino acids followed by HPLC separation of diastereomers.[12] | > 0.5% |
Issue 2: Low Yield and Presence of a Low Molecular Weight Byproduct
Possible Cause: Diketopiperazine (DKP) formation is a common side reaction, especially during the synthesis of the initial dipeptide segment.[13] This intramolecular cyclization cleaves the dipeptide from the solid support, resulting in a loss of yield.[8]
Troubleshooting Steps:
-
Resin Selection: Use a sterically hindered resin, such as 2-chlorotrityl chloride resin, to reduce the likelihood of the intramolecular attack.[7]
-
Choice of Protecting Groups: If using Fmoc-based synthesis, the choice of the N-terminal protecting group on the dipeptide can influence DKP formation.
-
Coupling Strategy:
-
Couple the third amino acid quickly after the deprotection of the second amino acid.
-
Consider synthesizing the first two amino acids as a pre-formed dipeptide to bypass the susceptible stage on the resin.[8]
-
Impact of N-terminal Amino Acid on Diketopiperazine Formation:
| N-terminal Amino Acid of Dipeptide | Propensity for DKP Formation |
| Proline | Very High[7] |
| Glycine | High |
| Alanine | Moderate |
| Valine | Low |
Issue 3: A Cluster of Peaks around the Target Product Mass in LC-MS
Possible Cause: Aspartimide formation is a frequent side reaction in peptides containing aspartic acid. The succinimide intermediate can lead to the formation of β-aspartyl peptides and racemized products, which are often difficult to separate from the target peptide.
Troubleshooting Steps:
-
Protecting Group Strategy: Utilize a more sterically hindering side-chain protecting group for aspartic acid, which can reduce the rate of cyclization.
-
Coupling Additives: The addition of HOBt to the deprotection solution (e.g., piperidine in DMF) has been shown to reduce aspartimide formation.[14]
-
Optimized Cleavage: Employ specific cleavage cocktails and conditions designed to minimize aspartimide-related side products.
Common Products from Aspartimide Formation:
| Product | Mass Change from Target | Separation Difficulty by RP-HPLC |
| Aspartimide Intermediate | -18 Da | Moderate |
| β-Aspartyl Peptide | 0 Da | Very Difficult |
| D-Aspartyl Peptide | 0 Da | Very Difficult |
| α- and β-piperidides | +84 Da (from piperidine) | Easier |
Experimental Protocols
Protocol 1: HPLC-MS Method for Side Product Detection
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., DMF, DMSO, or acetonitrile/water).
-
HPLC Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm, coupled to an electrospray ionization mass spectrometer (ESI-MS) to identify the masses of the eluting peaks.
Protocol 2: Amino Acid Analysis for Racemization Quantification
-
Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Neutralize the hydrolysate and react it with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
HPLC Analysis: Analyze the resulting diastereomeric derivatives by reversed-phase HPLC with UV detection. The ratio of the peak areas corresponding to the D- and L-amino acid derivatives provides a quantitative measure of racemization.[12]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 5. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. researchgate.net [researchgate.net]
- 10. Peptide - Wikipedia [en.wikipedia.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
Technical Support Center: Enhancing the Cell Permeability of Your Compound
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low cell permeability of therapeutic compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of our compound in initial screens. What are the common causes of poor cell permeability?
A1: Low cell permeability is a frequent hurdle in drug development and can stem from several physicochemical properties of a compound. Key factors include high molecular weight, low lipophilicity (LogP), high polar surface area (PSA), and the presence of charged groups, all of which can impede passive diffusion across the cell membrane.[1][2] Additionally, the compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell, reducing its intracellular concentration.[1][3]
Q2: What are the initial experimental steps to confirm and quantify the poor cell permeability of our compound?
A2: A tiered approach using in vitro permeability assays is recommended to confirm and quantify poor cell permeability.[1] The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[1][3][4]
-
PAMPA: This is a high-throughput, cell-free assay that predicts a compound's ability to cross a lipid membrane via passive diffusion. It serves as an excellent initial screen.[1][3]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by evaluating both passive diffusion and active transport, including efflux mechanisms.[1][3]
A direct measurement of intracellular concentration can also be achieved through cellular uptake assays in relevant cell lines.[1]
Q3: How can we determine if our compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A3: A bi-directional transport assay using cell lines that overexpress P-gp, such as MDR1-MDCK cells, can determine if your compound is a P-gp substrate.[3] In this assay, the permeability of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux.[3] This experiment can be further validated by running it in the presence of a known P-gp inhibitor, like verapamil or cyclosporin A. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[3]
Q4: What strategies can be employed to improve the cell permeability of a compound with confirmed low permeability?
A4: Several strategies can be employed, broadly categorized as chemical modification and formulation-based approaches.
-
Chemical Modification:
-
Structure-Activity Relationship (SAR) studies: Systematically modify the compound's structure to optimize its physicochemical properties (e.g., reduce molecular weight, increase lipophilicity, decrease polar surface area).
-
Bioisosteric replacement: Replace a functional group with another that has similar physical or chemical properties to improve permeability while maintaining pharmacological activity.[2]
-
Prodrugs: Attach a pro-moiety that is cleaved intracellularly to release the active drug. This can be used to mask polar groups or utilize active transporters.[2]
-
-
Formulation Strategies:
-
Permeation Enhancers: Co-administer with excipients that transiently increase membrane permeability.[5]
-
Lipid-based Formulations: Encapsulate the compound in lipid-based carriers like liposomes or niosomes to facilitate membrane fusion and intracellular delivery.[6]
-
Nanocarriers: Utilize nanoparticles to deliver the compound across the cell membrane.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can enhance the absorption of poorly permeable drugs.[5]
-
Troubleshooting Guide
Issue: Low Apparent Permeability (Papp) in PAMPA Assay
| Possible Cause | Troubleshooting Steps |
| Poor Passive Permeability | Analyze the compound's physicochemical properties (LogP, PSA, molecular weight). If these are outside the optimal range, consider SAR studies for optimization.[1] |
| Compound Precipitation in Donor Well | Visually inspect the donor wells post-experiment. If precipitation is observed, decrease the starting concentration of the compound.[3] |
| High Binding to Artificial Membrane | Quantify the amount of compound remaining in the membrane after the assay. High retention suggests strong membrane affinity, which may not correlate with high translocation.[3] |
| Incorrect Buffer pH | Ensure the pH of the donor and acceptor buffers is appropriate to favor the neutral, more permeable form of your compound.[3] |
Issue: Low Permeability and/or High Efflux in Caco-2 Assay
| Possible Cause | Troubleshooting Steps |
| Active Efflux by Transporters (e.g., P-gp) | Perform a bi-directional Caco-2 assay to calculate the efflux ratio. An efflux ratio > 2 suggests active efflux. Confirm by repeating the assay with a known P-gp inhibitor.[3] |
| Poor Monolayer Integrity | Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity.[3] |
| Low Intrinsic Passive Permeability | If the Papp (A-B) is low and the efflux ratio is < 2, the issue is likely poor passive permeability. Refer to PAMPA troubleshooting and chemical modification strategies. |
| Metabolism by Caco-2 Cells | Analyze the acceptor compartment for metabolites of your compound using LC-MS/MS. |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Prepare the PAMPA Plate: Coat the filter of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane).
-
Prepare Solutions: Dissolve the test compound in a suitable buffer (e.g., PBS at pH 7.4) to create the donor solution. Prepare the acceptor solution with the same buffer.
-
Assay Assembly: Add the acceptor solution to the acceptor plate. Place the donor plate on top of the acceptor plate, ensuring the coated filters are in contact with the acceptor solution. Add the donor solution containing the test compound to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the appropriate formula.
2. Caco-2 Permeability Assay Protocol
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.[3]
-
Prepare Dosing Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[3]
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.[1]
-
-
Permeability Assay (Basolateral to Apical - B-A for Efflux):
-
For bi-directional studies, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[3]
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both chambers and analyze the compound concentration by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions and the efflux ratio if applicable.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TD1092 Resistance Mechanisms in Cancer Cells
Notice: Information regarding a specific compound designated "TD1092" in the context of cancer resistance mechanisms could not be located in publicly available scientific literature. The following troubleshooting guide and frequently asked questions are based on general principles of acquired drug resistance in cancer cells and may serve as a foundational resource for researchers encountering resistance to novel therapeutic agents. Should "TD1092" be an internal designation, we recommend consulting internal documentation for specific details on its mechanism of action and target.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of our compound, TD1092, in our cancer cell line cultures over time. What are the potential general mechanisms of acquired resistance?
A1: Acquired resistance to anti-cancer agents is a multifaceted problem that can arise from various cellular and molecular changes.[1][2] Common mechanisms include:
-
Target Alteration: Mutations or modifications in the drug's molecular target can prevent the compound from binding effectively.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the targeted therapy, thereby maintaining proliferation and survival.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
-
Drug Inactivation: Cells may develop mechanisms to metabolize or otherwise inactivate the drug.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells resistant to programmed cell death induced by the compound.[1]
-
Phenotypic Switching: Cancer cells can undergo epithelial-to-mesenchymal transition (EMT) or other phenotypic changes that confer resistance.
Q2: How can we begin to investigate the specific mechanism of resistance to TD1092 in our cell lines?
A2: A systematic approach is recommended to elucidate the resistance mechanism. Consider the following initial steps:
-
Develop a Resistant Cell Line: This is a crucial first step. It is typically achieved by chronically exposing the parental, sensitive cell line to gradually increasing concentrations of TD1092.
-
Confirm the Resistant Phenotype: Once a resistant line is established, its IC50 value (the concentration of a drug that gives half-maximal inhibitory response) should be determined and compared to the parental line to quantify the degree of resistance.
-
Perform Comparative 'Omics' Analyses: High-throughput screening methods can provide a global view of the changes in the resistant cells. This can include whole-exome sequencing to identify mutations, RNA-sequencing to analyze gene expression changes, and proteomics to assess protein level alterations.
Q3: Our team suspects that the target of TD1092 might be mutated in our resistant cells. How can we verify this?
A3: To investigate target mutations, you should first identify the molecular target of TD1092. If the target is known, you can proceed with the following:
-
Sanger Sequencing: Sequence the gene encoding the target protein in both the sensitive and resistant cell lines to identify any potential mutations in the coding region.
-
Western Blotting: Assess the expression level of the target protein in both cell lines. While this won't confirm a mutation, it can indicate if the target is downregulated, which is another potential resistance mechanism.
Q4: What are some common signaling pathways that are activated to bypass targeted therapies?
A4: The specific bypass pathways will depend on the initial target of the drug. However, some commonly activated pro-survival pathways include:
-
PI3K/Akt/mTOR pathway: This is a central regulator of cell growth, proliferation, and survival.
-
MAPK/ERK pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
JAK/STAT pathway: This pathway is involved in cytokine signaling and can promote cell proliferation and survival.
-
TGF-beta signaling: Activation of this pathway has been linked to drug resistance and cell division.[4]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for TD1092 in our sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Cell line instability or heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly check cell morphology. |
| Mycoplasma contamination | Test for mycoplasma contamination. If positive, treat the culture or discard and restart from a clean stock. |
| Inconsistent cell seeding density | Ensure accurate and consistent cell counting and seeding for each experiment. |
| Variability in compound preparation | Prepare fresh stock solutions of TD1092 regularly. Aliquot and store at the recommended temperature to avoid freeze-thaw cycles. |
| Assay variability | Optimize the cell viability assay (e.g., MTT, CellTiter-Glo) for your specific cell line, including incubation times and reagent concentrations. |
Problem 2: Failure to generate a resistant cell line to TD1092.
| Possible Cause | Troubleshooting Step |
| Sub-lethal starting concentration of TD1092 | Start with a concentration around the IC20-IC30 of the parental cell line to allow for gradual adaptation. |
| Insufficient duration of drug exposure | The development of resistance can take several months. Be patient and maintain consistent culture conditions. |
| Compound instability in culture media | Check the stability of TD1092 in your culture medium over time. Replenish the medium with fresh compound at appropriate intervals. |
| Cell line is intrinsically resistant | If no resistance develops after prolonged exposure, the cell line may have intrinsic resistance mechanisms. Consider using a different, more sensitive cell line. |
Experimental Protocols
Protocol 1: Generation of a TD1092-Resistant Cancer Cell Line
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of TD1092 in the parental cancer cell line.
-
Initial Chronic Exposure: Culture the parental cells in the presence of TD1092 at a concentration equal to the IC20-IC30.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate.
-
Gradual Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of TD1092. A common approach is to double the concentration in each step.
-
Establish a Resistant Population: Continue this process until the cells can proliferate in a significantly higher concentration of TD1092 (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Line: Once established, maintain the resistant cell line in a constant concentration of TD1092. Periodically re-determine the IC50 to confirm the stability of the resistant phenotype.
Protocol 2: Comparative Analysis of Gene Expression by RNA-Sequencing
-
Cell Culture and Lysis: Culture both the parental (sensitive) and the TD1092-resistant cell lines to approximately 80% confluency. Harvest the cells and lyse them using a suitable lysis buffer for RNA extraction.
-
RNA Extraction: Extract total RNA from both cell lines using a commercially available kit. Ensure high-quality RNA with a RIN (RNA Integrity Number) value > 8.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in the resistant cell line compared to the parental line.
-
Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify signaling pathways that are enriched in the differentially expressed genes.
-
Visualizations
Signaling Pathways
Caption: Upregulation of a bypass signaling pathway to overcome drug inhibition.
Experimental Workflows
Caption: Workflow for identifying mechanisms of acquired drug resistance.
References
- 1. biomedres.us [biomedres.us]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 'Significant' new cancer drug resistance mechanism identified - ecancer [ecancer.org]
Technical Support Center: Optimizing Synthesis of Intermediate Synthacore-A
Disclaimer: The following technical guide is a generalized framework created to demonstrate the requested format and content structure. The specific intermediate "TD1092 intermediate-1" did not yield public information. Therefore, a representative fictional intermediate, "Synthacore-A," synthesized via a Suzuki coupling reaction, is used for illustration. The principles and troubleshooting logic are based on common organic chemistry practices.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Synthacore-A synthesis?
A1: The most critical factor is the rigorous exclusion of oxygen from the reaction mixture. The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxidation, which can lead to catalyst deactivation and significantly lower yields. Ensuring all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon) is paramount.
Q2: My reaction has stalled and is not proceeding to completion. What are the likely causes?
A2: Reaction stalling can be attributed to several factors:
-
Catalyst Deactivation: As mentioned in Q1, oxygen contamination is a primary cause. Another cause can be the use of a suboptimal ligand or the thermal degradation of the catalyst/ligand complex.
-
Insufficient Base: The base is crucial for activating the boronic ester. If the base is not strong enough, is not sufficiently soluble in the reaction medium, or is used in a substoichiometric amount, the reaction can stall.
-
Poor Reagent Quality: Degradation of the boronic ester or the aryl halide starting materials can also lead to incomplete reactions.
Q3: I am observing the formation of a significant amount of homocoupling byproducts. How can I minimize this?
A3: Homocoupling of the boronic ester is a common side reaction. To minimize it, consider the following:
-
Slower Addition of Aryl Halide: Adding the aryl halide solution slowly to the reaction mixture can help maintain a low concentration of the halide, favoring the desired cross-coupling over homocoupling.
-
Choice of Ligand: Certain ligands are more prone to promoting homocoupling. Switching to a bulkier, more electron-rich ligand can sometimes suppress this side reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Troubleshooting Guide
Issue 1: Low to No Product Yield
This is a common issue that can often be traced back to the setup or the reagents. Follow this diagnostic workflow to identify the root cause.
Figure 1. Troubleshooting workflow for low reaction yield.
Issue 2: Byproduct Formation
The presence of significant byproducts can complicate purification and reduce the yield of Synthacore-A.
| Observed Byproduct | Potential Cause | Suggested Solution |
| ArylHalide-Y Homocoupling | Reaction temperature is too high; catalyst loading is too high. | Decrease the reaction temperature by 5-10 °C; reduce catalyst loading to 0.5-1 mol%. |
| Synth-BoronicEster-X Homocoupling | Presence of oxygen; suboptimal ligand. | Ensure thorough degassing; screen alternative ligands (see Table 1). |
| Protodeboronation of Boronic Ester | Presence of water or acidic impurities; base is too weak. | Use anhydrous solvents; switch to a stronger, non-nucleophilic base like K3PO4. |
Data for Optimization
Table 1: Effect of Ligand on Reaction Yield
The following data was generated from a series of small-scale reactions to determine the optimal phosphine ligand for the synthesis of Synthacore-A.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield of Synthacore-A (%) |
| PPh3 | 2.0 | 100 | 12 | 45 |
| P(tBu)3 | 2.0 | 100 | 12 | 78 |
| SPhos | 2.0 | 100 | 12 | 92 |
| XPhos | 2.0 | 100 | 12 | 88 |
Conditions: ArylHalide-Y (1.0 eq), Synth-BoronicEster-X (1.2 eq), Pd2(dba)3 (1.0 mol%), Ligand (2.0 mol%), K2CO3 (2.0 eq), Toluene/H2O (4:1).
Table 2: Effect of Base and Solvent System
Different bases and solvent systems were screened to optimize the reaction conditions.
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield of Synthacore-A (%) |
| K2CO3 | Toluene / H2O | 100 | 12 | 92 |
| K3PO4 | Dioxane | 100 | 8 | 95 |
| Cs2CO3 | THF | 65 | 18 | 85 |
| Na2CO3 | DME / H2O | 85 | 12 | 75 |
Conditions: ArylHalide-Y (1.0 eq), Synth-BoronicEster-X (1.2 eq), Pd2(dba)3 (1.0 mol%), SPhos (2.0 mol%).
Experimental Protocols
Protocol: Optimized Synthesis of Synthacore-A
This protocol is based on the optimization data presented above.
Figure 2. High-level experimental workflow for Synthacore-A synthesis.
Materials:
-
ArylHalide-Y (1.0 eq)
-
Synth-BoronicEster-X (1.2 eq)
-
Pd2(dba)3 (1.0 mol%)
-
SPhos (2.0 mol%)
-
K3PO4 (2.0 eq, finely ground)
-
Anhydrous Dioxane
Procedure:
-
To a dry, oven-baked flask equipped with a magnetic stir bar and a condenser, add ArylHalide-Y, Synth-BoronicEster-X, and K3PO4.
-
Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
In a separate vial, dissolve Pd2(dba)3 and SPhos in a small amount of anhydrous dioxane.
-
Using a syringe, add the anhydrous dioxane to the reaction flask, followed by the catalyst/ligand solution.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) every 2 hours.
-
Upon completion (typically 8-10 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding water and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure Synthacore-A.
Technical Support Center: Refinement of TD1092 Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of "TD1092" to achieve higher purity. The following protocols and suggestions are based on the synthesis of TD1092, which involves the reaction of TD635 with a pre-purified TD1089 (containing ~20% of a bis azide byproduct) in the presence of potassium carbonate (K2CO3) in acetonitrile (MeCN).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of TD1092 in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Low overall yield of purified TD1092. | - Incomplete reaction. - Product loss during aqueous work-up due to partial water solubility. - Irreversible adsorption of the product onto the silica gel during column chromatography. - Product degradation. | - Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. - Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent like dichloromethane or ethyl acetate. - Pre-treat the silica gel with a small amount of a basic modifier (e.g., triethylamine in the eluent) to prevent streaking and irreversible adsorption of the nitrogen-containing TD1092. - Ensure all solvents are free of acidic impurities. |
| 2. The final product is contaminated with a persistent impurity of similar polarity. | - The "bis azide byproduct" from the TD1089 starting material is likely co-eluting with the desired product. | - Optimize the solvent system for column chromatography. A shallower gradient or isocratic elution with a fine-tuned solvent mixture may improve separation. - Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel. - If the impurity persists, a final recrystallization step from a suitable solvent system may be necessary to achieve the desired purity. |
| 3. TD1092 appears to be degrading during column chromatography. | - TD1092, as a nitrogen-containing heterocyclic compound, may be sensitive to the acidic nature of standard silica gel. | - Use deactivated or neutral silica gel for chromatography. - Add a small percentage (0.1-1%) of a volatile base like triethylamine or pyridine to the eluent to neutralize the silica surface. - Minimize the time the compound spends on the column by using flash chromatography. |
| 4. Residual potassium carbonate (K2CO3) is present in the purified product. | - Insufficient washing during the aqueous work-up. - Precipitation of K2CO3 during solvent removal. | - After the initial filtration of K2CO3, thoroughly wash the crude product solution with water or brine during the liquid-liquid extraction step.[1] - Ensure the organic layer is clear before drying and concentrating. If a solid is present, it may be residual salt that needs to be removed by an additional filtration. |
| 5. The column chromatography separation is poor, with significant tailing of the product peak. | - Interaction of the basic nitrogen atoms in TD1092 with acidic silanol groups on the silica gel surface. | - As mentioned previously, add a basic modifier like triethylamine to the eluent. - Ensure the sample is loaded onto the column in a minimal volume of solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the likely identity of the main impurity in TD1092 purification?
A1: Based on the synthesis, the primary impurity is expected to be the "bis azide byproduct" carried over from the TD1089 starting material. Other potential impurities include unreacted TD635 and TD1089, and residual inorganic salts like potassium carbonate.
Q2: What analytical techniques are recommended for monitoring the purity of TD1092?
A2: High-Performance Liquid Chromatography (HPLC), particularly with a reverse-phase C18 column, is a standard method for assessing the purity of small molecules like TD1092. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the masses of the product and any impurities. Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction and the separation during column chromatography.
Q3: How can I effectively remove the potassium carbonate after the reaction?
A3: Potassium carbonate has low solubility in many organic solvents. A significant portion can be removed by filtering the reaction mixture. The remaining salt can be removed by an aqueous wash during a liquid-liquid extraction.[1][2][3]
Q4: Is recrystallization a viable final purification step for TD1092?
A4: Yes, recrystallization can be an excellent final step to improve purity, provided a suitable solvent system can be found in which TD1092 has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain in solution.
Q5: What are the safety considerations when working with azide-containing compounds?
A5: Organic azides can be energetic and potentially explosive, especially with heating or shock. It is crucial to handle these compounds with care in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE). Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.
Data Presentation
Table 1: Purification Summary of TD1092
| Purification Step | Mass (mg) | Purity (by HPLC, % Area) | Yield (%) | Notes |
| Crude Product | 1000 | 65% | 100% | Contains starting materials, byproducts, and salts. |
| After Aqueous Work-up | 850 | 70% | 85% | Most inorganic salts removed. |
| After Column Chromatography | 550 | 95% | 55% | Main separation of organic impurities. |
| After Recrystallization | 450 | >99% | 45% | Final polishing step. |
Table 2: Example of Column Chromatography Condition Optimization
| Run | Stationary Phase | Eluent System | Purity of TD1092 Fraction (%) | Observations |
| 1 | Silica Gel | Hexane:Ethyl Acetate (1:1) | 92% | Co-elution with bis azide byproduct. |
| 2 | Silica Gel | Dichloromethane:Methanol (98:2) | 94% | Better separation, but some tailing. |
| 3 | Silica Gel | Dichloromethane:Methanol (98:2) + 0.5% Triethylamine | 96% | Symmetrical peak shape, good separation. |
| 4 | Alumina (Neutral) | Dichloromethane:Methanol (99:1) | 95% | Alternative to silica, less acidity. |
Experimental Protocols
Proposed Refined Purification Protocol for TD1092
-
Initial Work-up and Salt Removal:
-
Following the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the bulk of the insoluble potassium carbonate. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Chromatographic Purification:
-
Prepare a silica gel column in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).
-
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Load the sample onto the column and elute with the chosen solvent system. Consider adding 0.5% triethylamine to the eluent to improve peak shape and recovery.
-
Collect fractions and monitor by TLC to identify those containing the pure TD1092.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Final Recrystallization (Optional):
-
Dissolve the product from the chromatography step in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield highly pure TD1092.
-
Visualizations
Diagram 1: Proposed Purification Workflow for TD1092
Caption: A multi-step workflow for the purification of TD1092.
References
Validation & Comparative
A Comparative Analysis of Novel and Conventional ADC Payloads for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of emerging and established payloads for Antibody-Drug Conjugates (ADCs). We will explore the novel mechanism of TD1092, a pan-IAP (Inhibitor of Apoptosis Protein) degrader, and contrast its potential as a payload with widely used cytotoxic agents, including tubulin inhibitors (MMAE and DM1) and a topoisomerase I inhibitor (SN-38). This comparison is supported by a review of preclinical data and detailed experimental methodologies.
Introduction to ADC Payloads
Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a small molecule payload. The choice of payload is critical to the ADC's mechanism of action, efficacy, and overall therapeutic index. Traditional ADC payloads are highly cytotoxic agents that induce cell death upon internalization into the target cancer cell. However, a new generation of payloads, such as Proteolysis Targeting Chimeras (PROTACs), are emerging with distinct mechanisms of action.
TD1092 is a pan-IAP degrader that functions as a PROTAC. Instead of directly killing cells, it hijacks the cell's own ubiquitin-proteasome system to selectively degrade IAP proteins, which are key regulators of apoptosis. This novel mechanism offers the potential for a different efficacy and safety profile compared to traditional cytotoxic payloads.
Comparative Analysis of ADC Payloads
This section provides a head-to-head comparison of TD1092 (representing IAP degraders) with established ADC payloads. Due to the limited public availability of preclinical data for ADCs specifically utilizing TD1092, the data presented for this payload class is representative of PROTAC-based ADCs (also known as Degrader-Antibody Conjugates or DACs) to illustrate its potential performance.
Table 1: In Vitro Cytotoxicity of ADC Payloads
| Payload Class | Representative Payload | Target Cell Line | IC50 (pM) | Reference |
| IAP Degrader (PROTAC) | GSPT1 Degrader (ORM-6151) | CD33-expressing cell lines | pM range | [1] |
| Auristatin | Monomethyl Auristatin E (MMAE) | HCC1954 (Breast Cancer) | 1.8 | [2] |
| Maytansinoid | DM1 | HCC1954 (Breast Cancer) | 2.5 | [2] |
| Camptothecin Analog | SN-38 | HCC1954 (Breast Cancer) | 8.3 | [2] |
Note: Data for the IAP Degrader is based on a GSPT1 degrader ADC to represent the potency of PROTAC-based ADCs.
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| ADC Payload | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| GSPT1 Degrader (ORM-6151) | Disseminated Xenograft Models | Single dose, 0.1 mg/kg | Robust and durable anti-tumor activity | [1] |
| BRD4 Degrader | HER2+ Breast Cancer Xenograft | Single dose, 3 mg/kg | Complete tumor regression | [1] |
| MMAE | NCI-N87 Gastric Cancer Xenograft | 2.5 mg/kg | Significant tumor regression | [3] |
| Topoisomerase I Inhibitor | SUM-190PT Breast Cancer Model | 104 µg/kg payload dose | Complete tumor regression (7/7) | [4] |
Note: Data for the IAP Degrader class is represented by other PROTAC/degrader-based ADCs to illustrate potential in vivo efficacy.
Mechanisms of Action
The fundamental difference between TD1092 and traditional payloads lies in their mechanism of inducing cancer cell death.
TD1092: A PROTAC-based IAP Degrader
As a PROTAC, TD1092 is a bifunctional molecule. One end binds to the target IAP proteins (cIAP1, cIAP2, and XIAP), and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the IAP proteins, marking them for degradation by the proteasome. The degradation of IAPs removes their inhibitory effect on caspases, leading to the activation of apoptosis. A key feature of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target proteins.
Conventional Cytotoxic Payloads
-
Tubulin Inhibitors (MMAE, DM1): These agents disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Topoisomerase I Inhibitors (SN-38): This class of drugs inhibits the enzyme topoisomerase I, which is crucial for relieving torsional stress in DNA during replication and transcription. Inhibition of this enzyme leads to DNA strand breaks and ultimately, cell death.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC candidates.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard method to determine the cytotoxic effect of an ADC on cancer cell lines and to calculate the IC50 value.[5][6]
Workflow:
Materials:
-
Target antigen-expressing and negative control cancer cell lines
-
Complete cell culture medium
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Replace the existing medium with the ADC or control solutions and incubate for a period that allows for cell division (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value using a suitable curve-fitting model.[7]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[8][9][10]
Workflow:
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line expressing the target antigen
-
ADC, control antibody, and vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Implant human tumor cells subcutaneously into the flank of immunodeficient mice.
-
Monitor tumor growth until the tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, control antibody, and various doses of the ADC).
-
Administer the ADC and controls, typically via intravenous injection.
-
Measure tumor volumes with calipers and monitor the body weight of the mice regularly throughout the study.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC.[11][12][13]
Procedure Outline:
-
Administer a single dose of the ADC to animals (e.g., mice or rats).
-
Collect blood samples at various time points.
-
Process the blood samples to separate plasma.
-
Analyze the plasma samples using methods such as ELISA (to measure total antibody and conjugated ADC) and LC-MS/MS (to measure the free payload).
-
Use the concentration-time data to calculate key PK parameters like clearance, volume of distribution, and half-life.
Conclusion
The field of ADC payloads is evolving beyond direct cytotoxicity to include novel mechanisms of action. TD1092, as a representative of IAP degraders and the broader class of PROTACs, offers a distinct, catalytic approach to inducing apoptosis. While direct comparative data with a TD1092-ADC is not yet widely available, the preclinical data from other degrader-based ADCs suggest a high potential for potent and durable anti-tumor activity.
Traditional cytotoxic payloads like MMAE, DM1, and SN-38 have a proven track record of efficacy and are the cornerstones of many approved and clinical-stage ADCs. Their mechanisms of action are well-understood, and their potent cytotoxicity is highly effective, particularly in rapidly dividing tumor cells.
The choice of payload will ultimately depend on the specific target, tumor biology, and desired therapeutic window. The emergence of payloads like TD1092 provides exciting new avenues for the development of next-generation ADCs with potentially improved efficacy and safety profiles. Further preclinical and clinical studies of ADCs with IAP degrader payloads are eagerly awaited to fully elucidate their therapeutic potential.
References
- 1. Antibody-Degrader Conjugates (DACs): The Next Evolution of Antibody-Drug Conjugates | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. marinbio.com [marinbio.com]
- 4. adcreview.com [adcreview.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of BTK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies has revolutionized the treatment of various malignancies. A crucial aspect of developing these therapies is the robust validation of target engagement within a cellular context. This guide provides a comparative overview of methodologies to validate the cellular target engagement of Bruton's tyrosine kinase (BTK) inhibitors, using the first-in-class inhibitor Ibrutinib and its second-generation alternatives, Acalabrutinib and Zanubrutinib, as examples.
Introduction to BTK and its Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies, making it a prime therapeutic target. Ibrutinib, the first-in-class BTK inhibitor, covalently binds to cysteine 481 in the BTK active site, leading to irreversible inhibition. While highly effective, Ibrutinib is known for off-target activities that can lead to adverse effects.[2][3] This has spurred the development of second-generation BTK inhibitors like Acalabrutinib and Zanubrutinib, which are designed for greater selectivity.[2][4][5]
Comparative Analysis of BTK Inhibitors
A key differentiator between the first and second-generation BTK inhibitors is their selectivity, which translates to different off-target profiles and, consequently, safety profiles.
| Inhibitor | Target | IC50 (nM) | Off-Target Kinases Inhibited (IC50 < 100 nM) |
| Ibrutinib | BTK | 0.5 - 1.5 | EGFR, TEC, ITK, SRC family kinases |
| Acalabrutinib | BTK | 3 - 5.1 | Minimal off-target activity |
| Zanubrutinib | BTK | <1 | High selectivity for BTK over other kinases |
Table 1: Comparison of the in vitro potency and selectivity of Ibrutinib, Acalabrutinib, and Zanubrutinib. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in biochemical assays. Data compiled from multiple sources.
Methodologies for Validating Target Engagement
Several robust methods can be employed to validate and quantify the engagement of BTK inhibitors with their target in a cellular environment. This section details two widely used assays: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to monitor drug-target interactions in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.[6][7][8][9]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a B-cell lymphoma cell line) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the BTK inhibitor (e.g., Ibrutinib) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Expose the cells to a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble BTK in each sample by Western blotting using a specific anti-BTK antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensities against the corresponding temperatures to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based cellular assay that measures the binding of a small molecule to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).[10][11][12][13][14]
Signaling Pathway and Assay Principle:
Detailed Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector encoding the BTK-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the BTK inhibitor.
-
Add the inhibitor dilutions to the cells.
-
Add a fixed concentration of the fluorescent NanoBRET™ tracer to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to the wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration.
-
Determine the IC50 value, which represents the concentration of the inhibitor that displaces 50% of the tracer.
-
Comparative Target Occupancy Data
Target occupancy studies in clinical settings provide valuable insights into the in vivo engagement of BTK inhibitors.
| Inhibitor (Dosage) | Tissue | Trough BTK Occupancy (%) |
| Ibrutinib (420 mg QD) | PBMCs | ~95% |
| Acalabrutinib (100 mg BID) | PBMCs | >95% |
| Zanubrutinib (160 mg BID) | PBMCs | >98% |
Table 2: Representative trough BTK occupancy in peripheral blood mononuclear cells (PBMCs) of patients treated with Ibrutinib, Acalabrutinib, and Zanubrutinib. QD = once daily, BID = twice daily. Data compiled from multiple clinical studies.[15][16][17]
Conclusion
Validating target engagement is a cornerstone of modern drug development. The methodologies described in this guide, CETSA and NanoBRET™, offer robust and quantitative approaches to confirm the interaction of BTK inhibitors with their intended target in a cellular environment. The comparative data presented for Ibrutinib, Acalabrutinib, and Zanubrutinib highlight the evolution of BTK inhibitors towards greater selectivity and sustained target occupancy, which can translate to improved clinical outcomes. Researchers and drug development professionals can leverage these techniques to characterize novel inhibitors and advance the development of more effective and safer targeted therapies.
References
- 1. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. onclive.com [onclive.com]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 12. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 13. Kinase Target Engagement | Kinase Affinity Assay [se.promega.com]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 15. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Antibody-Drug Conjugate Efficacy and Toxicity: A Comparative Analysis Framework
For researchers and drug development professionals, the in vivo validation of antibody-drug conjugates (ADCs) is a critical step in the preclinical evaluation process. This guide provides a framework for comparing the efficacy and toxicity of a novel ADC, exemplified here as "TD1092," against alternative therapies. Due to the absence of publicly available data for a specific ADC designated "TD1092," this document will present a generalized methodology and illustrative data for a hypothetical ADC targeting a common tumor antigen, such as HER2. This framework can be adapted for any ADC of interest.
Comparison of In Vivo Efficacy: Tumor Growth Inhibition
The primary measure of an ADC's efficacy in vivo is its ability to inhibit tumor growth in animal models. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are commonly used.
Table 1: Comparative Tumor Growth Inhibition in a HER2-Positive Gastric Cancer Xenograft Model (NCI-N87)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 10 mL/kg, i.v., q.w. x 3 | 1500 ± 250 | 0% |
| "TD1092" (Hypothetical) | 3 mg/kg, i.v., single dose | 300 ± 75 | 80% |
| Trastuzumab | 10 mg/kg, i.v., q.w. x 3 | 900 ± 150 | 40% |
| Trastuzumab Deruxtecan (DS-8201a) | 3 mg/kg, i.v., single dose | 150 ± 50 | 90% |
Data are presented as mean ± standard error of the mean (SEM). TGI is calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of vehicle group]) x 100%.
Comparison of In Vivo Toxicity: Safety Profile
Assessing the toxicity of an ADC is paramount. Key indicators include changes in body weight, clinical observations, and hematological and clinical chemistry parameters.
Table 2: Comparative Toxicity Profile in Healthy Nude Mice
| Treatment Group | Dosing Regimen | Maximum Mean Body Weight Loss (%) | Key Clinical Observations |
| Vehicle Control | 10 mL/kg, i.v., q.w. x 3 | < 2% | No abnormal findings |
| "TD1092" (Hypothetical) | 3 mg/kg, i.v., single dose | 5% | Mild, transient lethargy |
| Trastuzumab | 10 mg/kg, i.v., q.w. x 3 | < 2% | No abnormal findings |
| Trastuzumab Deruxtecan (DS-8201a) | 3 mg/kg, i.v., single dose | 8% | Moderate lethargy, ruffled fur |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
-
Cell Line and Animal Model: The NCI-N87 human gastric carcinoma cell line, which overexpresses HER2, is used. Female athymic nude mice (6-8 weeks old) are acclimated for one week.
-
Tumor Implantation: 5 x 10⁶ NCI-N87 cells in 100 µL of a 1:1 mixture of Matrigel and PBS are subcutaneously implanted into the right flank of each mouse.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8 per group). The ADC, comparators, and vehicle are administered intravenously (i.v.) as per the dosing regimen in Table 1.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated with the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the vehicle control group reach approximately 1500 mm³.
In Vivo Toxicity Study
-
Animal Model: Healthy female athymic nude mice (6-8 weeks old) are used.
-
Treatment: Mice are administered the ADC, comparators, or vehicle at the same doses and routes as the efficacy study (n=5 per group).
-
Monitoring: Body weight is recorded daily for the first week and twice weekly thereafter. Clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture) are performed daily.
-
Endpoint: The study duration is typically 21 days. At termination, blood samples are collected for hematology and clinical chemistry analysis, and major organs are harvested for histopathological examination.
Visualizing the ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow for In Vivo Studies
The workflow for conducting in vivo efficacy and toxicity studies is a sequential process from model selection to data analysis.
Caption: Standard workflow for preclinical in vivo ADC studies.
A Comparative Guide to Cleavable and Non-Cleavable Linkers for Targeted Delivery of TD1092
In the landscape of targeted therapeutics, the strategic choice of a linker molecule is paramount to the success of a drug conjugate. This guide provides a comprehensive comparison of cleavable and non-cleavable linkers, specifically in the context of the targeted delivery of TD1092, a potent pan-Inhibitor of Apoptosis Protein (IAP) degrader.
It is important to note that TD1092 is a Proteolysis Targeting Chimera (PROTAC), a small molecule designed to induce the degradation of target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] As a PROTAC, TD1092's intrinsic structure includes a linker connecting an IAP-binding moiety and an E3 ligase-recruiting moiety. This internal linker is not designed for cleavage; the entire molecule is the active agent.
This guide, therefore, explores a hypothetical scenario where TD1092 is conjugated to a monoclonal antibody (mAb) to create a targeted "Antibody-PROTAC Conjugate." In this context, the choice of the external linker—cleavable or non-cleavable—would be critical for the selective delivery and release of the TD1092 PROTAC at the target site.
Understanding Linker Technology in Drug Conjugates
Linkers are critical components of antibody-drug conjugates (ADCs) that connect the antibody to the payload.[4] The ideal linker is stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet allows for efficient release of the payload at the tumor site.[4][5] The two primary categories of linkers are cleavable and non-cleavable, distinguished by their mechanism of payload release.[6]
Cleavable Linkers: Environmentally-Sensitive Payload Release
Cleavable linkers are designed to be stable in the bloodstream and release their payload in response to specific conditions within the tumor microenvironment or inside tumor cells.[7][8] This targeted release can lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[7] There are three main types of cleavable linkers:
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is specifically cleaved by proteases, such as cathepsin B, which are overexpressed in the lysosomes of tumor cells.[7][9] A common example is the valine-citrulline (VC) dipeptide.[7][8]
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[7]
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione, which is found at significantly higher levels inside cells compared to the extracellular environment.[7]
Non-Cleavable Linkers: A Reliance on Antibody Degradation
Non-cleavable linkers consist of stable chemical bonds, such as a thioether linkage, and do not have a specific cleavage trigger.[6][8] The release of the payload from a non-cleavable linker is dependent on the complete proteolytic degradation of the antibody-linker-drug conjugate within the lysosome of the target cell.[8][10] This process releases the payload with the linker and a few amino acid residues still attached.
A key advantage of non-cleavable linkers is their enhanced stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity.[6][8] However, they are generally not capable of producing a bystander effect, as the payload-linker-amino acid complex is often less cell-permeable.[5]
Comparative Analysis: Cleavable vs. Non-Cleavable Linkers for TD1092 Delivery
The following table summarizes the key characteristics and potential performance of cleavable and non-cleavable linkers for the hypothetical targeted delivery of TD1092.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Enzymatic cleavage (proteases), pH-dependent hydrolysis, or reduction (glutathione) in the tumor microenvironment or within the cell.[7][8] | Proteolytic degradation of the antibody-linker conjugate within the lysosome.[8][10] |
| Payload Form | Unmodified TD1092. | TD1092 with the linker and an amino acid remnant attached.[10] |
| Plasma Stability | Generally lower stability compared to non-cleavable linkers, with a higher risk of premature payload release.[11] | High plasma stability, minimizing off-target toxicity.[6][8] |
| Bystander Effect | Capable of inducing a bystander effect, as the released, unmodified TD1092 can diffuse into neighboring cells.[7] | Generally unable to induce a bystander effect due to the charged nature of the released payload-linker complex.[5] |
| Therapeutic Window | Potentially narrower therapeutic window due to the possibility of off-target toxicity from premature linker cleavage. | Wider therapeutic window due to increased stability and lower off-target toxicity.[8] |
| Dependence on Target | Less dependent on the rate of internalization and lysosomal degradation of the antibody. | Highly dependent on efficient internalization and subsequent degradation of the antibody in the lysosome.[8] |
| Applicability | Broadly applicable to a wide range of cancer types, including those with heterogeneous antigen expression.[11] | Best suited for tumors with high and homogeneous antigen expression.[10] |
Experimental Protocols for Linker Evaluation
To empirically compare the performance of a cleavable versus a non-cleavable linker for an Antibody-TD1092 conjugate, the following key experiments would be essential:
In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the Antibody-TD1092 conjugate in plasma and determine the rate of premature payload release.
-
Methodology:
-
Incubate the Antibody-TD1092 conjugate (with either a cleavable or non-cleavable linker) in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Separate the antibody-conjugated TD1092 from the released TD1092 using a suitable analytical method, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Quantify the amount of released TD1092 at each time point using LC-MS/MS.
-
Calculate the half-life of the conjugate in plasma.
-
In Vitro Cytotoxicity and Bystander Killing Assays
-
Objective: To evaluate the potency of the Antibody-TD1092 conjugate and its ability to induce bystander cell killing.
-
Methodology:
-
Cytotoxicity Assay:
-
Plate target antigen-positive cancer cells.
-
Treat the cells with serial dilutions of the Antibody-TD1092 conjugate (cleavable and non-cleavable versions) and control antibodies.
-
Incubate for a period sufficient to observe cell death (e.g., 72-96 hours).
-
Assess cell viability using a standard method (e.g., CellTiter-Glo®).
-
Determine the IC50 (half-maximal inhibitory concentration) for each conjugate.
-
-
Bystander Killing Assay:
-
Co-culture antigen-positive and antigen-negative cancer cells (labeled with different fluorescent markers).
-
Treat the co-culture with the Antibody-TD1092 conjugates.
-
After incubation, quantify the viability of both the antigen-positive and antigen-negative cell populations using flow cytometry or high-content imaging.
-
An effective bystander effect will result in the killing of the antigen-negative cells.
-
-
In Vivo Efficacy and Pharmacokinetic Studies
-
Objective: To assess the anti-tumor activity and pharmacokinetic profile of the Antibody-TD1092 conjugates in a preclinical animal model.
-
Methodology:
-
Efficacy Study:
-
Establish xenograft tumors in immunocompromised mice using an antigen-positive human cancer cell line.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, cleavable Antibody-TD1092, non-cleavable Antibody-TD1092).
-
Administer the treatments intravenously at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., target protein degradation).
-
-
Pharmacokinetic Study:
-
Administer a single intravenous dose of each Antibody-TD1092 conjugate to mice.
-
Collect blood samples at various time points.
-
Measure the concentration of the total antibody, conjugated antibody, and released TD1092 in the plasma using ELISA and LC-MS/MS.
-
Determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
-
-
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the distinct mechanisms of action for cleavable and non-cleavable linkers in the context of an Antibody-TD1092 conjugate, as well as a generalized experimental workflow for their comparison.
Caption: Mechanism of a cleavable linker for Antibody-TD1092 delivery.
Caption: Mechanism of a non-cleavable linker for Antibody-TD1092 delivery.
Caption: Experimental workflow for comparing linker technologies.
Conclusion
The selection of a linker technology for the targeted delivery of the PROTAC TD1092 is a critical decision that would profoundly impact the therapeutic index of the resulting conjugate. Cleavable linkers offer the advantage of releasing the unmodified PROTAC, potentially leading to a potent anti-tumor effect and the beneficial bystander killing of neighboring cancer cells. However, this comes at the cost of potentially lower plasma stability. Conversely, non-cleavable linkers provide superior plasma stability and a potentially wider therapeutic window but are dependent on efficient antibody internalization and degradation, and they lack a bystander effect.
Ultimately, the optimal linker choice would depend on the specific characteristics of the target antigen, the tumor type, and the desired therapeutic outcome. The comprehensive experimental evaluation outlined in this guide would be essential to make an informed, data-driven decision for the clinical development of a novel Antibody-TD1092 conjugate.
References
- 1. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. mdpi.com [mdpi.com]
- 10. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
PROTAC ARV-110 Eclipses Small Molecule Inhibitor Enzalutamide in Preclinical and Clinical Efficacy for Prostate Cancer
A comprehensive comparison reveals the superior potential of targeted protein degradation over conventional inhibition in overcoming resistance and improving patient outcomes in metastatic castration-resistant prostate cancer (mCRPC).
In the landscape of prostate cancer therapeutics, the battle against androgen receptor (AR) signaling has led to the development of sophisticated molecules. While small molecule inhibitors like enzalutamide have been a cornerstone of treatment, the emergence of Proteolysis Targeting Chimeras (PROTACs), such as ARV-110 (Bavdegalutamide), represents a paradigm shift. This guide provides an in-depth, data-driven comparison of the efficacy of the PROTAC ARV-110 against the small molecule inhibitor enzalutamide, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Enzalutamide, a second-generation non-steroidal antiandrogen, functions by competitively inhibiting the binding of androgens to the AR, preventing its nuclear translocation and subsequent binding to DNA.[1][2][3][4] This inhibitory action, however, can be overcome by mechanisms of resistance such as AR overexpression or mutations in the ligand-binding domain.
ARV-110, in contrast, employs a novel mechanism of action. As a PROTAC, it is a heterobifunctional molecule that simultaneously binds to the androgen receptor and the E3 ubiquitin ligase cereblon (CRBN).[5][6] This proximity induces the ubiquitination of the AR, marking it for degradation by the cell's natural disposal system, the proteasome.[5][6] This catalytic process of targeted protein degradation offers a more profound and sustained suppression of AR signaling, even in the presence of resistance mechanisms that plague traditional inhibitors.[7]
Preclinical Efficacy: Head-to-Head Comparison
Preclinical studies have consistently demonstrated the superior efficacy of ARV-110 over enzalutamide in various prostate cancer models.
In Vitro Potency
ARV-110 induces potent and rapid degradation of the androgen receptor in prostate cancer cell lines. The half-maximal degradation concentration (DC50) for ARV-110 is in the low nanomolar range, indicating high potency.[8] In contrast, enzalutamide's efficacy is measured by its half-maximal inhibitory concentration (IC50) for cell proliferation, which is generally higher than the DC50 of ARV-110.
| Cell Line | ARV-110 (DC50) | Enzalutamide (IC50) | Reference |
| LNCaP | 16.2 nM | ~1 µM | [8] |
| VCaP | 1.5 nM | - | [8] |
Table 1: In Vitro Potency of ARV-110 and Enzalutamide in Prostate Cancer Cell Lines.
In Vivo Tumor Growth Inhibition
In xenograft models of prostate cancer, ARV-110 has demonstrated robust tumor growth inhibition, outperforming enzalutamide, particularly in models of enzalutamide resistance.[9][10][11][12] Oral administration of ARV-110 leads to significant AR degradation in tumors and a more profound and sustained anti-tumor effect compared to enzalutamide.[7]
| Xenograft Model | Treatment | Tumor Growth Inhibition | AR Degradation | Reference |
| VCaP (Enzalutamide-resistant) | ARV-110 (10 mg/kg) | Significant Inhibition | >90% | [12] |
| VCaP (Enzalutamide-resistant) | Enzalutamide (20 mg/kg) | Minimal Inhibition | Not Applicable | [12] |
| LNCaP | ARV-110 | Greater than Enzalutamide | Substantial | [9][10] |
Table 2: In Vivo Efficacy of ARV-110 vs. Enzalutamide in Prostate Cancer Xenograft Models.
Clinical Efficacy: Promising Results from the ARDENT Trial
The Phase 1/2 ARDENT clinical trial (NCT03888612) has provided compelling evidence of the clinical activity of ARV-110 in patients with metastatic castration-resistant prostate cancer who have progressed on prior novel hormonal agents, including enzalutamide.
Key findings from the trial include:
-
Favorable Safety Profile: ARV-110 has been generally well-tolerated, with a manageable safety profile.[13]
-
Significant PSA Reductions: A notable percentage of patients, particularly those with specific AR mutations (T878X/H875Y), experienced a ≥50% decline in prostate-specific antigen (PSA) levels.[13]
-
Tumor Responses: Confirmed partial responses according to RECIST criteria have been observed in some patients.[13]
| Patient Population | PSA50 Response Rate | Reference |
| AR T878X/H875Y mutations | 40% | [13] |
| Overall Population | PSA reductions observed | [13] |
Table 3: Clinical Efficacy of ARV-110 in the ARDENT Phase 1/2 Trial.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Western Blot for Androgen Receptor Degradation
Protocol:
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP) and treat with varying concentrations of ARV-110 or enzalutamide for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against AR and a loading control (e.g., GAPDH) overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14][15][16][17]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the AR signal to the loading control.
Cell Viability (MTS) Assay
Protocol:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of ARV-110 or enzalutamide.
-
MTS Reagent Addition: After 72 hours of incubation, add MTS reagent to each well.[18][19][20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[21]
Prostate Cancer Xenograft Model
Protocol:
-
Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., VCaP) mixed with Matrigel into the flank of immunodeficient mice.[22][23][24][25]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: Once tumors reach a specified volume, randomize the mice into treatment groups.
-
Drug Administration: Administer ARV-110 or enzalutamide orally at the desired doses and schedule.
-
Tumor Volume Measurement: Measure tumor volume regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, harvest tumors for Western blot analysis of AR degradation.
Prostate-Specific Antigen (PSA) ELISA
Protocol:
-
Sample Collection: Collect cell culture supernatants or serum from treated cells or xenograft models.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a commercial PSA ELISA kit.[26][27][28][29][30] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the PSA concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 5. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Arvinas Presents New Preclinical Data on Oral Androgen Receptor PROTAC® ARV-110 at ASCO 2018 Genitourinary Cancers Symposium | Arvinas [ir.arvinas.com]
- 8. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 9. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. ir.arvinas.com [ir.arvinas.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. 2.3 |. Cell viability assay [bio-protocol.org]
- 22. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Establishing Prostate Cancer Patient Derived Xenografts: Lessons Learned From Older Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. karger.com [karger.com]
- 26. abcam.com [abcam.com]
- 27. ELISA Protocol [protocols.io]
- 28. assaygenie.com [assaygenie.com]
- 29. mybiosource.com [mybiosource.com]
- 30. novamedline.com [novamedline.com]
Validating IAP Degradation: A Comparative Guide to TD1092 and Other Small Molecule IAP Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators of programmed cell death and have emerged as promising therapeutic targets in oncology. Small molecules that induce the degradation of IAPs are of significant interest. This guide provides a comparative overview of the validation of IAP degradation mediated by the novel pan-IAP degrader, TD1092, and other well-characterized IAP antagonists, LCL-161 and Birinapant, with a focus on Western blot analysis.
Introduction to IAP Degraders
Members of the IAP family, such as cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP), are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[1] Small molecule IAP antagonists have been developed to counteract this by inducing the degradation of IAPs, thereby sensitizing cancer cells to apoptosis.
TD1092 is a novel proteolysis-targeting chimera (PROTAC) that acts as a pan-IAP degrader, inducing the degradation of cIAP1, cIAP2, and XIAP.[1][2] It functions as a heterodimerizing molecule, bringing together an E3 ubiquitin ligase (Cereblon, CRBN) and the target IAP proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2]
For comparison, this guide includes two other well-studied IAP antagonists:
-
LCL-161 : A Smac mimetic that primarily induces the degradation of cIAP1 and cIAP2.[3][4]
-
Birinapant : A bivalent Smac mimetic that also targets cIAP1 and cIAP2 for degradation.[5][6]
Signaling Pathway of IAP-Mediated Apoptosis Regulation
The following diagram illustrates the central role of IAPs in inhibiting apoptosis and how IAP degraders interfere with this process.
Comparative Analysis of IAP Degradation by Western Blot
Western blotting is the gold-standard technique to qualitatively and quantitatively assess the degradation of target proteins following treatment with a degrader molecule. The tables below summarize the observed effects of TD1092, LCL-161, and Birinapant on IAP protein levels as documented in scientific literature.
Table 1: Effect of IAP Degraders on cIAP1 Protein Levels
| Compound | Cell Line(s) | Concentration Range | Time Points | Observed cIAP1 Degradation | Reference(s) |
| TD1092 | MCF7 | Not specified | Not specified | Induces degradation | [7] |
| LCL-161 | NSCLC cells | Range of concentrations | Not specified | Induces degradation | [3][4] |
| Eμ-Myc lymphomas, MDA-MB-231, MEF | 0.2 - 2 µM | 24 hours | Dose-dependent degradation | [8] | |
| Birinapant | H1299, H460 | Not specified | ~60 minutes | Rapid and significant degradation | [9] |
| MDA-MB-231 | 10 nmol/L | Not specified | ~90% degradation | [5][6] |
Table 2: Effect of IAP Degraders on cIAP2 Protein Levels
| Compound | Cell Line(s) | Concentration Range | Time Points | Observed cIAP2 Degradation | Reference(s) |
| TD1092 | MCF7 | Not specified | Not specified | Induces degradation (CRBN-dependent) | [7] |
| LCL-161 | NSCLC cells | Range of concentrations | Not specified | Induces degradation | [3][4] |
| Birinapant | H1299, H460 | Not specified | ~60 minutes | Rapid degradation | [9] |
| MDA-MB-231 | 10 nmol/L | Not specified | ~40% degradation | [5][6] |
Table 3: Effect of IAP Degraders on XIAP Protein Levels
| Compound | Cell Line(s) | Concentration Range | Time Points | Observed XIAP Degradation/Inhibition | Reference(s) |
| TD1092 | MCF7 | Not specified | Not specified | Induces degradation (CRBN-dependent) | [7] |
| LCL-161 | T cells | 0.625 - 5 µM | 72 hours | No significant degradation observed | [10] |
| Birinapant | ER+ and TNBC PDX models | Not specified | Not specified | No major differences in XIAP levels | [11] |
Experimental Protocols
A detailed and standardized Western blot protocol is critical for obtaining reliable and reproducible results. The following is a generalized protocol adaptable for the analysis of IAP protein degradation.
Experimental Workflow for Western Blot Analysis
Detailed Methodologies
1. Cell Culture and Treatment:
-
Culture selected cancer cell lines (e.g., MCF7 for TD1092, various NSCLC and breast cancer lines for LCL-161 and Birinapant) in appropriate media and conditions.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of TD1092, LCL-161, Birinapant, or vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 3, 6, 24, 48 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.
4. SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Perform electrophoresis to separate proteins based on their molecular weight.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Blocking:
-
Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
7. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., rabbit anti-cIAP1, mouse anti-cIAP2, rabbit anti-XIAP) and a loading control (e.g., mouse anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation:
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
9. Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
10. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the intensity of the target protein bands to the corresponding loading control bands to account for any variations in protein loading.
-
Express the data as a percentage of the vehicle-treated control to determine the extent of protein degradation.
Logical Relationship of PROTAC-Mediated Degradation
The following diagram illustrates the mechanism of action for a PROTAC like TD1092.
Conclusion
The validation of IAP degradation is a critical step in the preclinical assessment of novel therapeutics like TD1092. Western blotting provides a robust and reliable method for demonstrating the dose- and time-dependent degradation of cIAP1, cIAP2, and XIAP. By comparing the effects of TD1092 with other IAP antagonists such as LCL-161 and Birinapant, researchers can better understand its potency and selectivity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists in the field of cancer drug discovery and development.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of pan-IAP degraders via a CRBN recruiting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cIAP1/2 are involved in the radiosensitizing effect of birinapant on NSCLC cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LCL161 enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting triple-negative breast cancers with the Smac-mimetic birinapant - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TD1092 in Oncology: A Review of Publicly Available Data
Initial searches for "TD1092" within the context of cancer research and drug development did not yield specific information on a compound with this designation. The term "TD1092" appeared in unrelated contexts, including as a component in agricultural machinery.
Given the absence of direct data for a therapeutic agent named TD1092 in oncology, this guide cannot provide a comparative analysis based on experimental data as requested. The following sections outline the standard methodologies and data presentation formats that would be employed for such a guide, should information on TD1092 become publicly available.
Data Presentation
Comparative performance data of a therapeutic agent against alternative treatments are typically summarized in tabular format for clarity and ease of comparison. Key metrics would include:
-
In Vitro Efficacy: IC50 (half-maximal inhibitory concentration) values across a panel of cancer cell lines.
-
In Vivo Efficacy: Tumor growth inhibition (TGI) and survival analysis in various xenograft or patient-derived xenograft (PDX) models.
-
Pharmacokinetic (PK) Parameters: Key PK parameters such as half-life, clearance, and bioavailability.
-
Safety and Toxicity: Data from toxicology studies, including maximum tolerated dose (MTD) and observed adverse events.
Table 1: Illustrative Template for Comparative In Vitro Efficacy Data
| Cancer Model | TD1092 IC50 (nM) | Comparator A IC50 (nM) | Comparator B IC50 (nM) |
| Cell Line X (Lung) | Data N/A | Data N/A | Data N/A |
| Cell Line Y (Breast) | Data N/A | Data N/A | Data N/A |
| Cell Line Z (Colon) | Data N/A | Data N/A | Data N/A |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and critical evaluation of scientific findings. A comprehensive guide would include methodologies for key assays.
Example Protocol: Cell Viability Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of TD1092 or comparator drugs for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercial assay kit (e.g., CellTiter-Glo®).
-
Data Analysis: Luminescence is measured, and data are normalized to vehicle-treated controls to calculate IC50 values.
Mandatory Visualization
Visualizations of signaling pathways, experimental workflows, and logical relationships are essential for conveying complex information. These are typically generated using tools like Graphviz.
Signaling Pathway
A diagram of the relevant signaling pathway would illustrate the mechanism of action of the therapeutic agent. For instance, if TD1092 were a kinase inhibitor, the diagram would show the kinase and its downstream effectors.
Caption: Hypothetical signaling pathway illustrating the mechanism of action of TD1092.
Experimental Workflow
A diagram illustrating the experimental workflow provides a clear overview of the steps involved in a study.
Caption: Workflow for determining the in vitro efficacy of TD1092.
Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of an Antibody-Drug Conjugate's (ADC) mechanism of action is paramount. A key aspect of this is the "bystander effect," a phenomenon where the cytotoxic payload of an ADC affects not only the targeted cancer cell but also neighboring, antigen-negative cells. This guide provides a framework for assessing this effect, offering a comparative look at established ADCs and detailing the experimental protocols necessary for such an evaluation.
While the initial query focused on a compound designated "TD1092," publicly available information does not characterize it as a conventional ADC. Instead, reports identify TD1092 as a pan-inhibitor of apoptosis protein (IAP) degrader. Therefore, a direct comparison of its bystander effect in the context of traditional ADCs is not currently feasible. This guide will instead focus on the principles and methodologies for assessing the bystander effect of established ADCs, providing a valuable resource for researchers in the field.
The Bystander Effect: A Closer Look
The bystander effect is a critical attribute of many successful ADCs, contributing significantly to their anti-tumor activity, especially in heterogeneous tumors where antigen expression can be varied.[1][2][3] This effect is largely dependent on the properties of the ADC's linker and payload.[1] A cleavable linker allows for the release of the cytotoxic payload within the target cell, and if the payload is membrane-permeable, it can then diffuse into adjacent cells, inducing cytotoxicity regardless of their antigen status.[1][2]
Comparative Analysis of ADCs with Known Bystander Effects
To illustrate the significance of the bystander effect, this section compares two well-characterized ADCs: Trastuzumab Deruxtecan and Sacituzumab Govitecan.
| Feature | Trastuzumab Deruxtecan (T-DXd) | Sacituzumab Govitecan (SG) | Trastuzumab Emtansine (T-DM1) (No Bystander Effect) |
| Target Antigen | HER2 | TROP-2 | HER2 |
| Payload | Deruxtecan (DXd) - a topoisomerase I inhibitor | SN-38 - the active metabolite of irinotecan, a topoisomerase I inhibitor | Emtansine (DM1) - a microtubule inhibitor |
| Linker Type | Cleavable (by lysosomal enzymes)[1] | Cleavable (hydrolyzable) | Non-cleavable |
| Payload Permeability | High membrane permeability[1] | Membrane permeable | Low membrane permeability (payload remains charged)[2] |
| Reported Bystander Effect | Potent bystander effect demonstrated in preclinical models.[1] | Significant bystander effect observed in preclinical studies. | Generally considered to have no or a very limited bystander effect.[2] |
Experimental Protocols for Assessing the Bystander Effect
Evaluating the bystander effect of an ADC requires carefully designed in vitro experiments. The two most common methods are the co-culture assay and the conditioned medium transfer assay.[4][5]
Key Experimental Methodologies
1. Co-culture Bystander Killing Assay:
This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when they are grown together with antigen-positive cells.[5][6]
-
Cell Lines:
-
Procedure:
-
Seed a mixture of Ag+ and Ag- cells in a multi-well plate. The ratio of Ag+ to Ag- cells can be varied to assess the dependency of the bystander effect on the number of target cells.[3]
-
Treat the co-culture with a range of ADC concentrations. Controls should include untreated co-cultures and monocultures of both Ag+ and Ag- cells treated with the ADC.
-
Incubate for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).
-
Quantify the viability of the Ag- cell population. This can be achieved through flow cytometry, by gating on the fluorescently-labeled Ag- cells, or by high-content imaging.[7]
-
-
Data Analysis:
-
Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in a monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture is indicative of a bystander effect.[5]
-
2. Conditioned Medium Transfer Assay:
This method assesses whether the cytotoxic payload is released from the target cells into the surrounding environment.[4][5]
-
Procedure:
-
Seed Ag+ cells and treat them with the ADC for a defined period (e.g., 48-72 hours).
-
Collect the culture medium (now "conditioned medium"), which presumably contains the released payload.
-
Seed Ag- cells in a separate plate.
-
Treat the Ag- cells with the conditioned medium from the ADC-treated Ag+ cells. Controls should include conditioned medium from untreated Ag+ cells and fresh medium containing the ADC.
-
Incubate the Ag- cells and assess their viability.
-
-
Data Analysis:
-
A significant reduction in the viability of Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells, compared to controls, indicates that a cytotoxic component was released and is capable of killing bystander cells.[4]
-
Visualizing the Process
To further clarify these concepts, the following diagrams illustrate the experimental workflow and the underlying signaling pathway of the ADC bystander effect.
The Role of Immunogenic Cell Death
Recent research suggests that some ADC payloads can induce a form of cancer cell death known as immunogenic cell death (ICD).[8][9] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[10] This immune-mediated killing can be considered a form of systemic bystander effect, extending beyond the immediate vicinity of the ADC-targeted cell.[10][11] The interplay between direct bystander killing by the payload and the induction of ICD is an active area of research and may explain the profound efficacy of some ADCs.[8][10]
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 8. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
TD1092 vs. Other PROTAC E3 Ligase Recruiters: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a powerful therapeutic modality. These heterobifunctional molecules co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of any PROTAC is its E3 ligase recruiter, which dictates which of the over 600 human E3 ubiquitin ligases is hijacked to tag the target protein for degradation. The choice of E3 ligase can significantly impact a PROTAC's potency, selectivity, and potential for off-target effects. This guide provides a comparative analysis of TD1092, a pan-Inhibitor of Apoptosis (IAP) protein degrader, against other PROTACs employing different E3 ligase recruiters.
Introduction to TD1092
TD1092 is a novel PROTAC that functions as a pan-IAP degrader, targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP) for degradation.[1][2][3][4][5][6] It achieves this by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[7][8][9] The degradation of IAPs by TD1092 leads to the activation of caspases 3/7, promoting apoptosis in cancer cells.[1][2][10] Furthermore, TD1092 has been shown to inhibit the TNFα-mediated NF-κB signaling pathway, a key pathway in inflammation and cancer.[1][2][3][4]
Performance Comparison of E3 Ligase Recruiters
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation). While direct head-to-head comparisons of different E3 ligase recruiters for the same target under identical conditions are not always available, we can compile data from various studies to draw informative comparisons.
The following table summarizes the performance of TD1092 in degrading IAP proteins and provides a comparative look at other PROTACs targeting different proteins with various E3 ligase recruiters. This illustrates the landscape of E3 ligase recruiter performance.
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line |
| cIAP1, cIAP2, XIAP | CRBN | TD1092 | 0.1 - 10 µM | Potent degradation | MCF-7 |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells[11] |
| BRD4 | VHL | PROTAC 17 | Low nM range | >90% | Not specified[11] |
| BTK (wild-type) | CRBN | MT-802 | 14.6 nM | Not specified | Not specified[12] |
| BTK (C481S mutant) | CRBN | MT-802 | 14.9 nM | Not specified | Not specified[12] |
| EGFR (L858R) | VHL | Degrader 68 | 5.0 nM / 3.3 nM | Not specified | HCC-827 / H3255[12] |
| EGFR (L858R) | CRBN | Degrader 69 | 11 nM / 25 nM | Not specified | HCC-827 / H3255[12] |
| Androgen Receptor | VHL | ARD-69 | 0.86 nM / 0.76 nM | Not specified | LNCaP / VCaP[12] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (target-binding ligand, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time).
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate PROTACs like TD1092, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the key steps to quantify the degradation of a target protein induced by a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7) in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., TD1092) or a vehicle control (e.g., DMSO) for the desired time points (e.g., 0.5, 1, 2, 4, 6 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions to ensure equal protein loading.
4. SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cIAP1, anti-XIAP) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
6. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
TD1092 represents a potent IAP-degrading PROTAC that leverages the CRBN E3 ligase. The choice of E3 ligase recruiter is a fundamental aspect of PROTAC design, influencing potency, substrate specificity, and potential for therapeutic application. While CRBN and VHL are the most extensively used E3 ligases in PROTAC development, the exploration of novel E3 ligase recruiters is an active area of research. This expansion of the E3 ligase toolbox will undoubtedly lead to the development of next-generation PROTACs with improved efficacy and safety profiles for a wider range of therapeutic targets. The systematic evaluation of different E3 ligase recruiters, as outlined in this guide, is crucial for advancing the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
Safety Operating Guide
Proper Disposal and Handling of TD1092 Intermediate-1
It is not possible to provide specific disposal procedures for a compound identified only as "TD1092 intermediate-1" without access to its Safety Data Sheet (SDS). The designation "this compound" is likely a non-standard, internal, or abbreviated name for a chemical compound. Safe handling and disposal of any chemical requires detailed knowledge of its specific properties and associated hazards, which are outlined in the SDS provided by the manufacturer or supplier.
For the safety of all laboratory personnel and to ensure regulatory compliance, researchers, scientists, and drug development professionals must obtain and consult the SDS for this compound before handling or disposing of the material. The SDS will provide critical information, including but not limited to:
-
Section 7: Handling and Storage: This section details safe handling practices, including required personal protective equipment (PPE), and appropriate storage conditions.
-
Section 8: Exposure Controls/Personal Protection: This provides detailed information on necessary engineering controls (e.g., fume hoods) and personal protective equipment (e.g., gloves, safety glasses, lab coats).
-
Section 13: Disposal Considerations: This section is crucial and will describe the appropriate methods for the disposal of the chemical and any contaminated packaging. It will specify whether the substance is considered hazardous waste and provide guidance on proper disposal channels in accordance with local, state, and federal regulations.
General Guidance for Chemical Disposal (pending review of the specific SDS):
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS for this compound is the authoritative source for all safety and disposal information.
-
Contact your institution's Environmental Health and Safety (EH&S) department: Your EH&S office can provide specific guidance on the proper disposal procedures for chemical waste at your facility and will be familiar with local regulations.
-
Segregate Chemical Waste: Do not mix different chemical wastes unless explicitly instructed to do so by the SDS or your EH&S department. Improper mixing of chemicals can lead to dangerous reactions.
-
Label Waste Containers Clearly: All chemical waste containers must be clearly and accurately labeled with the full name of the chemical(s) and any associated hazards.
-
Use Appropriate Containers: Waste should be stored in containers that are compatible with the chemical.
Without the specific chemical identity and associated safety data for "this compound," it is not possible to create the requested data tables, experimental protocols, or visualizations. Attempting to do so would be speculative and could result in unsafe practices.
Immediate Action Required:
-
Locate the Safety Data Sheet (SDS) for this compound. This document may have been provided with the shipment of the chemical or can be requested from the manufacturer or supplier.
-
Consult with your organization's safety officer or EH&S department to ensure compliance with all safety and disposal protocols.
Safeguarding Innovation: A Guide to Handling Pharmaceutical Intermediate TD1092-1
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the pharmaceutical intermediate TD1092-1. Adherence to these protocols is essential for ensuring personnel safety, maintaining product integrity, and promoting a secure laboratory environment.
The handling of chemical intermediates is a critical aspect of pharmaceutical development, directly impacting drug purity, efficacy, and the safety of research personnel.[1] While specific data for TD1092 intermediate-1 is not publicly available, the following guidelines are based on established best practices for managing chemical intermediates in a research and development setting. These compounds are the essential building blocks for active pharmaceutical ingredients (APIs) and require meticulous handling to prevent contamination and ensure the quality of the final drug product.[1][2]
Essential Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements for handling this compound. These recommendations are based on general requirements for handling potentially hazardous chemical intermediates in the pharmaceutical industry.[3][4][5]
| Body Part | Required PPE | Specification/Standard | Purpose |
| Hands | Double Nitrile Gloves | Chemical-resistant, powder-free | Prevents skin contact and absorption of the chemical. |
| Eyes | Safety Goggles with Side Shields or Face Shield | ANSI Z87.1 certified | Protects eyes from splashes, sprays, and airborne particles. |
| Body | Chemical-Resistant Laboratory Coat or Gown | Flame-resistant, appropriate for the chemical class | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Fume Hood or Ventilated Enclosure | Ensures removal of hazardous vapors or dust from the breathing zone. In the absence of a fume hood, a fit-tested N95 respirator may be required based on a risk assessment. | |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. |
Operational Workflow for Handling this compound
A structured workflow is critical to minimize the risk of exposure and contamination. The following diagram illustrates the recommended operational steps for handling this compound, from preparation to disposal.
Caption: Operational workflow for safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is paramount to environmental protection and regulatory compliance. All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Labeling Requirements | Storage Location |
| Solid Waste (contaminated gloves, wipes, etc.) | Labeled, sealed, and chemically resistant waste bag or container. | "Hazardous Waste," Chemical Name (this compound), and Hazard Symbols. | Designated and properly ventilated satellite accumulation area. |
| Liquid Waste (solvents, reaction mixtures) | Labeled, sealed, and chemically compatible solvent waste container. | "Hazardous Waste," Chemical Name (this compound), approximate concentrations of components, and Hazard Symbols. | Designated and properly ventilated satellite accumulation area. |
| Sharps (contaminated needles, scalpels) | Puncture-resistant sharps container. | "Hazardous Sharps Waste," Biohazard and/or Toxic Symbol as appropriate. | Designated satellite accumulation area. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Caption: Immediate response plan for emergencies involving this compound.
Adherence to Good Manufacturing Practices (GMP) is crucial throughout all stages of handling pharmaceutical intermediates to ensure product quality and safety.[6] This includes maintaining clean facilities, well-trained personnel, and properly maintained equipment.[6] The quality of chemical intermediates directly influences the purity and efficacy of the final pharmaceutical product, making rigorous handling and quality control measures essential.[1] By following these guidelines, research and development professionals can contribute to a safer laboratory environment and the successful development of effective and safe medications.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
